molecular formula C13H13NO5S B1298981 (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid CAS No. 337494-85-6

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid

カタログ番号: B1298981
CAS番号: 337494-85-6
分子量: 295.31 g/mol
InChIキー: CJROUZFQNICTKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is a useful research compound. Its molecular formula is C13H13NO5S and its molecular weight is 295.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-13(16)10-14(9-11-5-4-8-19-11)20(17,18)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJROUZFQNICTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351983
Record name 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337494-85-6
Record name 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid (CAS 337494-85-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid (CAS 337494-85-6) is limited. This guide synthesizes available data with established principles of medicinal and synthetic chemistry to provide a comprehensive overview for research and development purposes. Assertions regarding potential synthesis and biological activity are based on the analysis of structurally related compounds and require experimental validation.

Introduction: A Molecule at the Intersection of Proven Pharmacophores

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is a unique chemical entity that combines three key structural motifs recognized for their significance in medicinal chemistry: a benzenesulfonyl group, a furan ring, and an N-substituted glycine backbone. The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The furan nucleus is a prevalent heterocycle in a wide array of biologically active natural products and synthetic pharmaceuticals, contributing to their pharmacological profiles.[3] Furthermore, N-substituted glycine derivatives are valuable as peptide mimics and intermediates in drug discovery.[4]

The convergence of these three fragments in a single molecule suggests a rich potential for novel biological activity. This guide provides a detailed exploration of the known properties, a proposed synthetic pathway, and a discussion of the potential applications of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid, offering a foundational resource for researchers investigating this compound.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 337494-85-6-
Molecular Formula C₁₃H₁₃NO₅SChemScene
Molecular Weight 295.32 g/mol ChemScene
Melting Point 179 - 182 °CSigma-Aldrich
Chemical Stability Stable under standard ambient conditionsSigma-Aldrich

Proposed Synthetic Pathway

While a specific, published synthesis protocol for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is not available, a plausible and efficient synthetic route can be devised based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process: initial reductive amination to form the secondary amine, followed by sulfonylation.

Experimental Protocol: A General Approach

Step 1: Synthesis of (Furan-2-ylmethylamino)-acetic acid (Intermediate A)

  • Reaction Setup: To a solution of furfural (1.0 eq.) in a suitable solvent such as methanol, add glycine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and acidify to a pH of approximately 6 with dilute HCl.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate A . Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid (Final Product)

  • Reaction Setup: Dissolve the intermediate A (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a base like triethylamine (TEA) or pyridine (1.5 eq.).

  • Sulfonylation: Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Pathway Furfural Furfural Intermediate_A (Furan-2-ylmethylamino)-acetic acid Furfural->Intermediate_A Reductive Amination (e.g., NaBH₄, MeOH) Glycine Glycine Glycine->Intermediate_A Final_Product (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid Intermediate_A->Final_Product Sulfonylation (Base, e.g., TEA) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Final_Product

Caption: Proposed two-step synthesis of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid.

Potential Biological Activity and Applications: An Outlook

The structural components of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid suggest several avenues for pharmacological investigation. It is important to reiterate that the following discussion is based on the known activities of related compounds and requires experimental validation for this specific molecule.

Anti-inflammatory Potential

Benzenesulfonamide derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The N-substituted glycine moiety could influence the compound's pharmacokinetic properties and binding interactions with target enzymes.

Antimicrobial Activity

Both sulfonamides and furan-containing compounds have a long history as antimicrobial agents. The combination of these two pharmacophores could lead to synergistic or novel antimicrobial activity against a range of bacterial and fungal pathogens.

Enzyme Inhibition

The overall structure of the molecule makes it a candidate for screening as an inhibitor of various enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions within an enzyme's active site, while the aromatic and heterocyclic rings can engage in hydrophobic and π-stacking interactions.

Structure-Activity Relationship Molecule Benzenesulfonyl Moiety Furan Ring N-substituted Glycine Anti_Inflammatory Anti-inflammatory Activity Molecule:f0->Anti_Inflammatory Known Activity Antimicrobial Antimicrobial Activity Molecule:f0->Antimicrobial Known Activity Molecule:f1->Antimicrobial Known Activity Enzyme_Inhibition Enzyme Inhibition Molecule:f2->Enzyme_Inhibition Potential for Active Site Binding Molecule->Enzyme_Inhibition Overall Structure

Caption: Potential biological activities based on structural motifs.

Safety and Handling

According to the available Safety Data Sheet (SDS), the toxicological properties of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid have not been thoroughly investigated. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion and Future Directions

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid represents an intriguing, yet underexplored, molecule with the potential for significant biological activity. The convergence of the benzenesulfonamide, furan, and N-substituted glycine motifs provides a strong rationale for its synthesis and evaluation in various pharmacological assays. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol, along with comprehensive analytical data (NMR, IR, MS, etc.), are crucial first steps.

  • Biological Screening: A broad-based biological screening program to assess its anti-inflammatory, antimicrobial, and enzyme inhibitory activities would be highly valuable.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and testing of analogs would be a logical next step to elucidate the structure-activity relationships and optimize the lead compound.

This technical guide serves as a starting point for researchers interested in exploring the potential of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid. While the current body of specific data is sparse, the chemical rationale for its investigation is compelling.

References

  • Owolabi, J. N., et al. (2019).
  • National Center for Biotechnology Information (2019).
  • BenchChem. Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.
  • National Center for Biotechnology Information.
  • SynHet. BENZENESULFONYLAMINO-ACETIC ACID.
  • ACS Publications.
  • ChemScene. 2-[n-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid.
  • National Center for Biotechnology Information. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • MDPI. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth.
  • National Institutes of Health. 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid.
  • MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • Google Patents.
  • Global Substance Registration System. 2-(2-((1-(BENZENESULFONYL)-2-METHYL-BENZIMIDAZOL-4-YL)AMINO)ETHYLAMINO)ACETIC ACID.
  • MDPI.
  • Moore Industries.
  • It Supplies.
  • Meopta. Fundamental document Supplier´s manual.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • BASF.
  • Verotec. VEROTEC - L'IMPULSION.

Sources

Methodological & Application

Using CAS 337494-85-6 as an intermediate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Terminal Functionalization of Peptides Using N-(2-furylmethyl)-N-(phenylsulfonyl)glycine (CAS 337494-85-6)

Executive Summary

CAS 337494-85-6 , chemically identified as N-(2-furylmethyl)-N-(phenylsulfonyl)glycine (also known as ({[5-(Benzenesulfonyl)furan-2-yl]methyl}amino)acetic acid in some databases, though the glycine core is the primary reactive handle), is a specialized peptidomimetic building block. Unlike standard amino acids, this compound lacks a nucleophilic amine for chain extension, making it an N-terminal capping reagent or a side-chain modifier .

This Application Note provides a rigorous protocol for incorporating CAS 337494-85-6 into Solid Phase Peptide Synthesis (SPPS). The compound introduces a sulfonamide and a furan moiety, motifs often utilized in drug discovery to enhance metabolic stability (protease resistance) and introduce specific hydrogen-bond acceptor/hydrophobic pharmacophores.

Key Technical Challenge: The furan ring is electron-rich and acid-sensitive. Standard TFA cleavage cocktails can lead to electrophilic aromatic substitution (polymerization or alkylation) on the furan ring if appropriate scavengers are not used. This guide prioritizes furan preservation during global deprotection.

Chemical Profile & Pre-Synthesis Considerations

PropertyData
CAS Number 337494-85-6
Chemical Name N-(2-furylmethyl)-N-(phenylsulfonyl)glycine
Formula C₁₃H₁₃NO₅S
Molecular Weight 295.31 g/mol
Function N-Terminal Capping, Peptidomimetic Fragment
Solubility Soluble in DMF, DMSO, NMP; Poor solubility in Water/DCM
Stability Stable under basic SPPS conditions (Piperidine); Sensitive to strong acids (TFA)
Critical Design Considerations
  • Termination Point: This molecule acts as a "terminator." Once coupled, no further amino acids can be added to this branch.

  • Steric Hindrance: The tertiary sulfonamide nitrogen creates steric bulk around the carboxylic acid. High-efficiency coupling reagents (HATU/HOAt) are recommended over standard carbodiimides (DIC).

  • Furan Lability: The furan ring is susceptible to acid-catalyzed decomposition and alkylation by carbocations (e.g., from t-Butyl or Trityl protecting groups) during cleavage. DODT (3,6-dioxa-1,8-octanedithiol) or EDT (1,2-ethanedithiol) are mandatory scavengers.

Workflow Visualization

The following diagram outlines the critical path for incorporating CAS 337494-85-6, highlighting the divergence from standard SPPS during the cleavage phase.

G Start Peptidyl-Resin (Fmoc-Protected N-Term) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation of CAS 337494-85-6 (HATU / DIEA / DMF) Wash1->Activate Couple Coupling Reaction (2-4 Hours, RT) Activate->Couple QC_Kaiser QC: Kaiser Test (Must be Negative) Couple->QC_Kaiser Decision Complete? QC_Kaiser->Decision Recouple Re-Couple (Higher Temp or HOAt) Decision->Recouple Fail (Blue) Cleavage CRITICAL STEP: Cleavage (TFA / DODT / TIS / H2O) Decision->Cleavage Pass (Colorless) Recouple->Couple Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Caption: Workflow for N-terminal capping with CAS 337494-85-6. Note the critical requirement for DODT/scavengers in the cleavage step to protect the furan ring.

Detailed Experimental Protocol

Phase 1: Preparation & Activation

Reagents Required:

  • CAS 337494-85-6 (3-5 equivalents relative to resin loading).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIEA (N,N-Diisopropylethylamine).[1]

  • DMF (Anhydrous).

Protocol:

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF for 20 minutes. Drain.

  • Activation Cocktail: In a separate vial, dissolve CAS 337494-85-6 (4 eq) and HATU (3.9 eq) in minimum DMF.

  • Base Addition: Add DIEA (8 eq) to the activation vial.

    • Observation: The solution may turn yellow. Allow to pre-activate for 1-2 minutes. Do not exceed 5 minutes to avoid racemization or side reactions, although less critical for this glycine derivative.

Phase 2: Coupling Reaction
  • Addition: Transfer the activated solution to the resin reaction vessel.

  • Incubation: Shake/agitate at Room Temperature (RT) for 2 to 4 hours .

    • Note: Due to the steric bulk of the phenylsulfonyl group, standard 1-hour couplings may be insufficient.

  • Monitoring: Drain and wash resin (DMF x 3). Perform a Kaiser Test (Ninhydrin).

    • Result: The beads must be colorless (Negative). If blue/purple, repeat the coupling with fresh reagents.

Phase 3: Furan-Safe Cleavage (The Critical Step)

Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) are high risk for furan-containing peptides. The furan ring acts as a scavenger itself, attracting carbocations released from protecting groups (Pbf, Trt, tBu), leading to irreversible alkylation.

Recommended Cocktail (Reagent K modified or DODT-based):

  • TFA: 90%

  • DODT (3,6-dioxa-1,8-octanedithiol): 5% (Essential for Furan protection)

  • TIS (Triisopropylsilane): 2.5%[2]

  • H₂O: 2.5%[2][3]

Alternative (if DODT is unavailable): Use 5% Phenol + 5% TIS, but DODT is superior for furan preservation.

Protocol:

  • Wash: Wash resin thoroughly with DCM (x5) to remove all traces of DMF (DMF can cause formylation during cleavage). Dry resin under Nitrogen.[3]

  • Cleavage: Add the cooled (4°C) cleavage cocktail to the resin.

  • Time: Allow to react for 2–3 hours at Room Temperature. Avoid heating.

  • Precipitation: Filter the resin. Drop the filtrate into ice-cold Diethyl Ether (10x volume).

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet 2x with cold ether.

Quality Control & Analysis

MethodSpecification for CAS 337494-85-6 Modified Peptides
HPLC Column: C18 Reverse Phase.Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.Gradient: Expect a shift to higher retention times (more hydrophobic) due to the phenylsulfonyl and furan groups.
Mass Spec ESI-MS: Observe [M+H]⁺.Diagnostic: Check for +56 Da or +106 Da adducts, which indicate incomplete scavenging (alkylation of the furan ring by t-butyl or trityl cations).
UV Vis Furan absorbs in the UV range; ensure detection at 214nm and 254nm (phenyl ring absorption).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on protecting group strategies and scavenger selection). Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. (Standard protocols for HATU activation and cleavage). Link

  • Vaino, A. R., & Janda, K. D. (2000). "Solid-Phase Organic Synthesis of Sulfonamides." Journal of Combinatorial Chemistry, 2(6), 579–596. (Context on sulfonamide chemistry on solid support). Link

  • PubChem Database. "Compound Summary for CAS 337494-85-6." National Center for Biotechnology Information. (Verification of chemical structure and identity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preparative HPLC Optimization for CAS 337494-85-6

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: WAY-117885 (N-(2-furanylmethyl)-N-(phenylsulfonyl)glycine) Chemical Profile: Acidic (Carboxylic Acid), Lipophilic (Sulfonamide/Furan) Support Ticket ID: PREP-OPT-337494

Introduction: The Purification Hub

Welcome to the Technical Support Center. You are likely working with CAS 337494-85-6 (WAY-117885), a sulfonamide-glycine derivative often used as a biological probe.[1]

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behavior of this molecule. Unlike basic drugs (amines) that tail due to silanol interactions, this compound is acidic (carboxylic acid moiety). Your primary challenges will be retention stability (pKa dependence) and solubility mismatches during injection.

This guide is modular. Navigate to the section matching your current bottleneck.

Module 1: Retention & Peak Shape (The "Elution" Problem)

Q: Why does my compound elute near the void volume (t0) or show split peaks?

A: You are likely operating at a pH too close to the compound's pKa.

The Science: CAS 337494-85-6 contains a carboxylic acid group (glycine moiety).

  • At Neutral pH (pH 7): The acid is deprotonated (

    
    ). The molecule is highly polar and repulsive to the hydrophobic C18 stationary phase, causing it to elute immediately (void volume).
    
  • At Low pH (pH < 3): The acid is protonated (

    
    ). The molecule becomes neutral and lipophilic, allowing it to interact with the C18 chains and retain properly.
    

The Protocol (Acidic Method): To ensure robust retention and sharp peaks, you must suppress ionization.

ParameterRecommendationMechanism
Stationary Phase C18 (End-capped)Provides hydrophobic interaction for the phenyl/furan rings.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Maintains pH ~2.5-2.7, keeping the carboxylic acid protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength; Acetonitrile prevents pressure spikes better than Methanol.
Gradient 5% B

95% B
Start low to capture the peak, then ramp up.

Critical Warning: Do not use Ammonium Bicarbonate or neutral buffers for this specific CAS unless you are using a specialized HILIC or Anion Exchange column. On C18, neutral pH will result in zero retention.

Module 2: Solubility & Injection (The "Crash" Problem)

Q: I see precipitation in the lines or the column head pressure spikes after injection. Why?

A: You are experiencing "Solubility Shock" (The Solvent Effect).

The Science: While the protonated form (Low pH) is good for chromatography, it is often the least soluble form in water.

  • You dissolve the sample in DMSO (high solubility).

  • You inject it into a Mobile Phase of Water + Acid .

  • The DMSO plug dilutes, the pH drops, and the compound reverts to its neutral, insoluble form, crashing out inside the porous network of the column.

The Troubleshooting Workflow:

Step 1: The "Sandwich" Injection Technique Do not inject pure DMSO if your loading is high (>50 mg). Use a sandwich to buffer the transition.

  • Plug 1: 50 µL Mobile Phase B (Organic)

  • Plug 2: Sample in DMSO

  • Plug 3: 50 µL Mobile Phase B (Organic)

Step 2: Co-solvent Modification If the compound precipitates in the fraction collector (post-column), your organic modifier percentage is too low at elution.

  • Fix: Ensure your gradient ends at a high enough %B (e.g., 95%) to wash the column, and consider adding 5-10% DMF to the sample diluent to improve stability.

Module 3: Scale-Up Strategy (The "Yield" Problem)

Q: How do I scale from an analytical (4.6 mm) to a prep (19 mm or 30 mm) column without losing resolution?

A: Use Linear Scale-Up Factors based on Column Volume.

Do not guess the gradient. You must maintain the Gradient Slope (change in %B per column volume).

The Calculation Table:

ParameterAnalytical (4.6 x 150 mm)Prep (19 x 150 mm)Prep (30 x 150 mm)Formula
Scale Factor 1.0~17.1~42.5

Flow Rate 1.0 mL/min17 mL/min42 mL/min

Loading (Mass) 1 mg17 mg42.5 mg

Gradient Time 20 min20 min20 minKeep constant if Length is same.

Visualization: The Scale-Up Decision Tree

ScaleUpLogic Start Start Scale-Up (CAS 337494-85-6) CheckRes Check Analytical Resolution (Rs) Start->CheckRes RsGood Rs > 2.0 (Good Separation) CheckRes->RsGood RsBad Rs < 1.5 (Poor Separation) CheckRes->RsBad Overload Increase Loading (Concentration Overload) RsGood->Overload If solubility high VolumeLoad Increase Injection Volume (Volume Overload) RsGood->VolumeLoad If solubility low Optimize Optimize Selectivity (Change Solvent/Col) RsBad->Optimize Do not scale yet Calc Calculate Scale Factor (Radius^2 ratio) Overload->Calc VolumeLoad->Calc Execute Execute Prep Run Calc->Execute

Caption: Logical workflow for scaling up purification. Note that resolution (Rs) must be secured at the analytical scale before attempting mass loading.

Module 4: Post-Purification Handling

Q: I lost my product after lyophilization (Freeze-Drying). Where did it go?

A: It may have sublimed or adhered to the glass.

The Science: CAS 337494-85-6 is a small molecule (MW ~295.3). While not highly volatile, purification often uses TFA (Trifluoroacetic acid).

  • Issue: TFA salts can be hygroscopic or form oils that "bump" (splash) in the lyophilizer, leading to physical loss.

  • Fix:

    • Rotary Evaporation first: Remove the Acetonitrile and most water/acid via Rotavap at 40°C.

    • Freeze: Deep freeze the remaining aqueous concentrate.

    • Lyophilize: Use a gentle cycle.

    • Salt Exchange: If the TFA salt is undesirable for biological assays (cytotoxicity), perform a salt exchange to Hydrochloride (using HCl in Dioxane) or simply wash the solid with ether if applicable.

References

  • PubChem Database. (n.d.). Compound Summary: WAY-117885 (CAS 337494-85-6).[1][2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (2023). Preparative HPLC Primer: Scale-Up Calculations. Waters.com. Retrieved from [Link][1]

  • Agilent Technologies. (2022). Strategies for Preparative Liquid Chromatography Purification. Agilent.com. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.

Sources

Preventing oxidation of furan moiety during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Moiety Stability

Welcome to the technical support center for chemists and researchers. This guide is designed to provide you with in-depth, actionable insights into a common yet critical challenge in organic synthesis: preventing the unwanted oxidation of the furan moiety. Furans are versatile C4 building blocks, but their electron-rich nature makes them susceptible to oxidative degradation, leading to reduced yields, complex product mixtures, and purification difficulties.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to safeguard your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown and I'm seeing a low yield of my furan-containing product. What's happening?

This is a classic symptom of furan decomposition. The furan ring is prone to oxidation, which can lead to ring-opening and subsequent polymerization, forming insoluble, often dark-colored materials known as "gums" or "humins".[2] This process is often initiated by trace amounts of oxygen, peroxides in solvents, or acidic conditions that protonate the furan ring and increase its reactivity.[3]

Q2: What is the primary mechanism of furan oxidation I should be worried about?

The most common pathway for undesired oxidation involves reaction with atmospheric oxygen (O₂) or singlet oxygen (¹O₂), which can be generated photochemically. This reaction typically proceeds through a [4+2] cycloaddition to form an unstable endoperoxide intermediate.[1] This intermediate can then rearrange or be trapped by nucleophiles, leading to various ring-opened 1,4-dicarbonyl compounds, which are often the precursors to the polymers you observe.[4][5]

Q3: Aside from a color change, what are the analytical signs of furan oxidation?

In your crude ¹H NMR spectrum, you will notice a significant decrease or complete disappearance of the characteristic furan proton signals (typically in the δ 6.0-7.5 ppm region). You may also see the appearance of new, broad signals or complex multiplets in the aldehydic (δ 9-10 ppm) and olefinic regions, corresponding to ring-opened products.[1] LC-MS analysis will often show a complex mixture of products with masses corresponding to the addition of one or more oxygen atoms to your starting material.

Q4: Can I store furan-containing starting materials or products in the open air?

It is strongly discouraged. Alkylated furans, in particular, have very low oxidative stability compared to conventional compounds.[2] For long-term storage, it is best practice to store them under an inert atmosphere (nitrogen or argon), in an amber vial to protect from light, and at low temperatures (e.g., in a refrigerator or freezer) to minimize the rate of autoxidation.

Troubleshooting Guide: Proactive & Reactive Strategies

This section is designed as a decision-making tool to help you diagnose and solve oxidation issues in your workflow.

Core Issue: Presence of Atmospheric Oxygen

Oxygen is the most common culprit in furan degradation. Rigorously excluding it from your reaction is the most effective preventative measure.

start Start: Reaction with Furan Moiety q_sensitive Is the reaction or substrate known to be air/oxygen sensitive? start->q_sensitive use_inert Implement Inert Atmosphere Techniques q_sensitive->use_inert  Yes   no_inert Proceed with Caution (Monitor for Decomposition) q_sensitive->no_inert  No   degas 1. Degas Solvents use_inert->degas setup 2. Prepare Reaction Vessel use_inert->setup

Caption: Decision workflow for using inert atmosphere techniques.

Dissolved oxygen in solvents is a primary initiator of oxidation.[6] Simply using a solvent from a new bottle is insufficient. You must actively remove dissolved gases.

Method Effectiveness Procedure Time Equipment Needed Best For
Gas Bubbling (Sparging) Good20-30 min / 500 mLInert Gas Source, Needles, SeptumRoutine applications, large volumes.[6][7]
Freeze-Pump-Thaw Excellent~30-45 min (3 cycles)Schlenk Line, Liquid N₂, High VacuumHighly sensitive reactions, organometallics.[8][9]
Sonication under Vacuum Moderate~10-15 min (5-10 cycles)Sonicator, House VacuumQuick degassing for less sensitive applications.[8]

This is the most common and accessible method for degassing solvents.

Materials:

  • Flask containing the solvent to be degassed, sealed with a rubber septum.

  • Inert gas source (Nitrogen or Argon) connected via tubing to a long needle.

  • A short "vent" needle.

Procedure:

  • Secure the flask containing your solvent.

  • Insert the long inert gas inlet needle through the septum, ensuring its tip is submerged well below the solvent surface.

  • Insert the short vent needle through the septum, ensuring its tip remains in the headspace above the solvent.

  • Begin a gentle but steady flow of inert gas. You should see a consistent stream of bubbles rising through the solvent. The inert gas displaces the dissolved oxygen, which then exits through the vent needle.[6]

  • Continue bubbling for approximately 20-30 minutes. For larger volumes, increase the time accordingly.

  • Once degassing is complete, remove the vent needle first. Then, remove the gas inlet needle. The flask now contains degassed solvent under a positive pressure of inert gas, ready for use.

In cases where complete oxygen exclusion is difficult or if the substrate is exceptionally sensitive, adding a radical-scavenging antioxidant can provide an extra layer of protection.

Antioxidant Typical Concentration Solubility Notes & Considerations
Butylated Hydroxytoluene (BHT) 0.25 ppm - 0.01% w/vSoluble in most organic solvents.A common and effective radical scavenger. Can sometimes be difficult to remove during purification.[10]
Ascorbic Acid (Vitamin C) 0.5% w/vSoluble in polar solvents (water, alcohols).Excellent for aqueous or alcoholic reaction media. Easily removed during aqueous workup.[10]
Gallic Acid 0.5% w/vSoluble in polar solvents.A powerful antioxidant, often more effective than ascorbic acid.[10]
2-(p-hydroxyphenyl styryl)-furan N/A (research)VariesFuran derivatives with phenolic hydroxyl groups show good antioxidant properties, acting via a hydrogen atom transfer mechanism.[11]

Causality: Antioxidants like BHT function by trapping radical intermediates that propagate the oxidation chain reaction. Phenolic antioxidants are particularly effective because they can donate a hydrogen atom to a radical, forming a stable, resonance-delocalized radical that is unable to continue the chain reaction.[11]

Core Issue: Inherent Reactivity or Required Oxidants

Sometimes, the reaction conditions themselves are oxidative, or the furan moiety is part of a highly sensitive molecular scaffold. In these cases, temporary protection of the furan ring may be necessary.

The furan ring can act as a diene in a [4+2] Diels-Alder cycloaddition. This temporarily disrupts the aromaticity and, consequently, its susceptibility to oxidation.

cluster_protection Protection Step cluster_deprotection Deprotection Step Furan Furan (Susceptible to Oxidation) Heat1 Heat Furan->Heat1 Dienophile + Dienophile (e.g., Dimethyl acetylenedicarboxylate) Dienophile->Heat1 Adduct Diels-Alder Adduct (Oxidatively Stable) Heat1->Adduct [4+2] Cycloaddition Adduct2 Diels-Alder Adduct Heat2 High Heat (Retro-Diels-Alder) Adduct2->Heat2 Furan2 Regenerated Furan Heat2->Furan2 Dienophile2 + Dienophile Heat2->Dienophile2

Caption: General scheme for furan protection/deprotection.

Expert Insight: This strategy is powerful but requires careful planning. The protection step adds two steps to your synthesis (protection and deprotection), which impacts the overall yield.[12] The retro-Diels-Alder reaction often requires high temperatures, which your molecule must be able to tolerate. This method is most suitable when dealing with harsh oxidative or acidic conditions that cannot be avoided otherwise.

References

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
  • Oxidation of furans (Review).
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis.Royal Society of Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Furan.Pharmaguideline.
  • Furan Oxidation Reactions in the Total Synthesis of N
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks.
  • Furan.Organic Syntheses.
  • Inert Atmospheric Methods.Chemistry LibreTexts.
  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.Journal of Medicinal and Chemical Sciences.
  • Degassing solvents.University of York.
  • Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider.PubMed.
  • How to Degas Solvents.EPFL.
  • Degassing Solvents.Berry Group, University of Wisconsin.
  • Performing a Reaction Under an Inert
  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.Journal of Medicinal and Chemical Sciences.
  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
  • Oxidative Cleavage of Furans.Organic Reactions.
  • Protecting Groups.University of Minnesota.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications.
  • Degassing solvent on the Schlenk line.YouTube.

Sources

Technical Support Center: Addressing pH Sensitivity of Sulfonamide Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of sulfonamide carboxylic acids. This guide is designed for researchers, chemists, and formulation scientists who encounter challenges stemming from the unique pH-dependent behavior of this important class of molecules. Here, we move beyond simple protocols to explain the fundamental science, providing you with the knowledge to troubleshoot effectively and innovate in your work.

Section 1: Fundamental Principles - The "Why" Behind the Problem

Understanding the core physical chemistry of sulfonamide carboxylic acids is the first step to mastering their behavior in experiments. This section addresses the most common foundational questions.

FAQ 1: Why are sulfonamide carboxylic acids so sensitive to pH?

This heightened sensitivity is due to the presence of two distinct acidic protons on the molecule: one on the carboxylic acid group (-COOH) and another on the sulfonamide group (-SO₂NH-).

  • The Carboxylic Acid Proton: This is the more acidic of the two, typically exhibiting a pKa in the range of 3 to 5 .[1][2] Below this pKa, the group is predominantly in its neutral, protonated form (-COOH). Above this pKa, it rapidly becomes the ionized, negatively charged carboxylate (-COO⁻).

  • The Sulfonamide Proton: The sulfonamide proton is significantly less acidic, with a pKa typically ranging from 8 to 11 .[3][4] This group remains largely neutral at physiological pH and only begins to deprotonate under more alkaline conditions, forming a second negative charge (-SO₂N⁻-).

This dual-pKa system means the molecule can exist in three different ionization states depending on the pH of the solution: neutrally charged at low pH, singly negatively charged at neutral pH, and doubly negatively charged at high pH. Each state possesses vastly different physicochemical properties, most notably, solubility.

digraph "Ionization_States" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Neutral [label="R-SO₂NH-R'-COOH\n(Neutral Form)\nPredominant at pH < pKa₁", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion1 [label="R-SO₂NH-R'-COO⁻\n(Singly-Ionized Form)\nPredominant at pKa₁ < pH < pKa₂", fillcolor="#E8F0FE", fontcolor="#202124"]; Anion2 [label="R-SO₂N⁻-R'-COO⁻\n(Doubly-Ionized Form)\nPredominant at pH > pKa₂", fillcolor="#D2E3FC", fontcolor="#202124"];

// Invisible nodes for edge routing p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges Neutral -> p1 [arrowhead=none]; p1 -> Anion1 [label="+OH⁻\n-H₂O\n(Deprotonation 1)", color="#34A853"]; Anion1 -> p2 [arrowhead=none]; p2 -> Anion2 [label="+OH⁻\n-H₂O\n(Deprotonation 2)", color="#34A853"];

p1 -> Neutral [label="+H⁺\n(Protonation 1)", color="#EA4335"]; p2 -> Anion1 [label="+H⁺\n(Protonation 2)", color="#EA4335"];

// Rank settings for layout {rank=same; Neutral; Anion1; Anion2;} }

Figure 1. pH-dependent ionization states of a sulfonamide carboxylic acid.

FAQ 2: What is the typical pH-solubility profile of these compounds and why does it look "U-shaped"?

The pH-solubility profile of a sulfonamide carboxylic acid is a direct consequence of its multiple ionization states and is famously "U-shaped" or "V-shaped".[5]

  • At Low pH (pH < 2): Below the pKa of the carboxylic acid, the molecule is in its neutral form. This form often has very low aqueous solubility, representing the bottom of the "U". For example, the diuretic drug furosemide shows its minimum solubility of around 0.010 mg/mL at pH 2.0.[5][6]

  • As pH Increases (pH 3-8): As the pH rises above the carboxylic acid pKa, the -COOH group deprotonates to the much more polar -COO⁻ ion. This ionization dramatically increases the molecule's interaction with water, causing a steep rise in solubility.[2][7] Furosemide's solubility, for instance, increases over 2000-fold to a maximum of 21.9 mg/mL at pH 8.0.[5] This forms the first upward arm of the "U".

  • At High pH (pH > 8): As the pH continues to increase and approaches the pKa of the sulfonamide group, this group also begins to deprotonate. The formation of a dianionic species can sometimes lead to a slight decrease in solubility due to complex salt formation or aggregation phenomena, though solubility generally remains high.[5]

This profile is critical because even small shifts in pH around the pKa of the carboxylic acid can cause the compound to precipitate out of solution or, conversely, to dissolve.

pH RangeDominant SpeciesCarboxylic GroupSulfonamide GroupRelative Solubility
< pKa₁ (e.g., pH < 3) Neutral-COOH-SO₂NH-Very Low (Minimum)
pKa₁ < pH < pKa₂ (e.g., pH 4-8) Monoanion-COO⁻-SO₂NH-High and Increasing
> pKa₂ (e.g., pH > 9) Dianion-COO⁻-SO₂N⁻-High

Table 1. Summary of Ionization and Solubility Characteristics.

Section 2: Troubleshooting Analytical & In Vitro Assays

The pH sensitivity of these compounds frequently causes frustrating and difficult-to-diagnose issues in routine laboratory work.

Guide 1: My compound shows significant peak tailing in reverse-phase HPLC. How can I fix it?

Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase, often exacerbated by pH issues.

The Cause: In reverse-phase HPLC (e.g., with a C18 column), the primary separation mechanism is hydrophobic interaction. The ideal analyte is neutral and well-behaved. However, if the mobile phase pH is close to the pKa of your carboxylic acid (~3-5), your compound will exist as a mixture of the neutral (-COOH) and ionized (-COO⁻) forms. The ionized form can have strong, unwanted ionic interactions with residual, un-capped silanol groups (Si-OH) on the silica-based column packing, which are negatively charged at this pH. This mixed-mode interaction causes a portion of the analyte to "drag" through the column, resulting in a tailed peak.

Troubleshooting Workflow:

digraph "HPLC_Troubleshooting" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Problem:\nPeak Tailing Observed", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; CheckpH [label="Is mobile phase pH\nwithin pKa ± 1.5 units?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; AdjustpH_Low [label="ACTION:\nLower pH to < 2.5\n(e.g., 0.1% TFA or Formic Acid)", fillcolor="#E6F4EA", fontcolor="#202124"]; AdjustpH_High [label="ACTION:\nIncrease pH to > 6.0\n(e.g., Phosphate or Acetate Buffer)", fillcolor="#E6F4EA", fontcolor="#202124"]; Rationale_Low [label="RATIONALE:\nFully protonates analyte (-COOH)\nand suppresses silanol ionization (Si-OH).\nMinimizes ionic interactions.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Rationale_High [label="RATIONALE:\nFully deprotonates analyte (-COO⁻)\nand silanols (SiO⁻).\nRelies on consistent ion-pairing or repulsion.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckColumn [label="Is peak shape still poor?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; NewColumn [label="ACTION:\nConsider a different stationary phase\n(e.g., Phenyl-Hexyl, Embedded Polar Group)\nor a high-purity, end-capped column.", fillcolor="#E6F4EA", fontcolor="#202124"]; Success [label="Resolution:\nSymmetrical Peak Achieved", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> CheckpH; CheckpH -> AdjustpH_Low [label=" Yes "]; CheckpH -> AdjustpH_High [label=" No\n(or if low pH fails)"]; AdjustpH_Low -> Rationale_Low [style=dashed, arrowhead=none]; AdjustpH_High -> Rationale_High [style=dashed, arrowhead=none]; AdjustpH_Low -> CheckColumn; AdjustpH_High -> CheckColumn; CheckColumn -> NewColumn [label=" Yes "]; CheckColumn -> Success [label=" No "]; NewColumn -> Success; }

Figure 2. Troubleshooting workflow for HPLC peak tailing.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH (Preferred Method): The most robust solution is to ensure your analyte is in a single, neutral state. Adjust the aqueous portion of your mobile phase to a pH at least 1.5-2 units below the carboxylic acid pKa. Using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid will typically bring the pH to ~2.5. This fully protonates the carboxylic acid to its neutral -COOH form and simultaneously suppresses the ionization of the column's silanol groups, eliminating the root cause of the ionic interaction.[8]

  • Increase the Mobile Phase pH: If lowering the pH is not feasible due to compound stability, an alternative is to raise the pH to at least 1.5-2 units above the carboxylic acid pKa (e.g., pH 6-7) using a buffer like ammonium acetate or phosphate. This ensures the analyte is fully in its anionic -COO⁻ form. While this may seem counterintuitive, it can sometimes improve peak shape by creating a consistent (though less ideal) state of ionic repulsion from the now fully deprotonated silanols. Buffer capacity is critical here to prevent on-column pH shifts.

  • Check Column Health: Persistent tailing may indicate an aging column with exposed silanols. Try a new, high-purity, end-capped C18 column or consider a different stationary phase, like one with an embedded polar group, which can help shield residual silanols.

Guide 2: I'm observing poor and inconsistent solubility in my cell-based assay buffer (e.g., PBS at pH 7.4). What are my options?

This is a common and critical issue where the desired assay concentration exceeds the compound's thermodynamic solubility at physiological pH.

The Cause: While solubility is high at pH 7.4 compared to pH 2, it is not infinite. You may be trying to create a stock solution or a final assay concentration that is above the solubility limit. Phosphate Buffered Saline (PBS) has a fixed pH and ionic strength, which can influence solubility.[9] Adding a concentrated DMSO stock of your compound to the aqueous buffer can cause it to immediately precipitate if the final concentration is in the supersaturated region.

Solutions, from Simplest to Most Complex:

  • pH Adjustment (The "Alkali Trick"): The simplest method is to transiently increase the pH to dissolve the compound and then carefully neutralize it.[10]

    • Protocol: Prepare your buffer (e.g., PBS) without phosphate first to avoid precipitation of phosphate salts. Add your solid compound. While stirring, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise until the compound fully dissolves. This forces the molecule into its highly soluble mono- or di-anionic form.[11] Once dissolved, slowly back-titrate with dilute HCl (e.g., 0.1 M) to the desired final pH of 7.4. Finally, add the phosphate salts.

    • Trustworthiness Check: Always verify the final pH. Be aware that this creates a supersaturated solution, which may be kinetically stable for the duration of your experiment but could precipitate over time. Prepare fresh daily.

  • Use of Co-solvents: If pH adjustment is not sufficient, incorporating a water-miscible organic solvent can increase the solubility of the neutral form of the drug.[12][13]

    • Examples: Polyethylene glycol (PEG 300/400), propylene glycol, or ethanol can be used.

    • Caution: Co-solvents must be tested for toxicity at the final concentration in your specific cell line. A vehicle control is mandatory.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex with significantly higher aqueous solubility.[14][15]

    • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.

    • Protocol: Prepare a solution of the cyclodextrin in your assay buffer. Add the solid compound and stir or sonicate until dissolved. The required molar excess of cyclodextrin will need to be determined empirically.

Section 3: Pre-formulation & Drug Delivery Challenges

The ultimate goal is often to deliver these compounds in vivo, where pH gradients present a major hurdle.

Guide 3: How do I select an appropriate pH for a parenteral (injectable) formulation?

For intravenous (IV) administration, formulation pH is a critical safety and stability parameter.

The Cause: Blood is a powerful buffer with a pH of ~7.4. Injecting a formulation with a pH far from this value can cause pain, hemolysis, and phlebitis (vein irritation).[10] Furthermore, if your drug is dissolved at a high or low pH for solubility, injecting it into the bloodstream (pH 7.4) can cause a rapid pH shift, leading to immediate precipitation in the vein, which can be catastrophic.

Decision-Making Framework:

  • Target pH 7.4 if Possible: If your drug's solubility at pH 7.4 is sufficient for the required dose, this is the ideal scenario. Use a biocompatible buffer like phosphate to maintain this pH.

  • pH Adjustment for Solubility: If the drug is not soluble enough at pH 7.4, you must formulate it at an adjusted pH. For sulfonamide carboxylic acids, this almost always means an alkaline pH (e.g., pH 8.0-9.3) to ensure complete ionization and solubilization.[11] Commercial furosemide injection, for example, is prepared with sodium hydroxide to a pH of 8.0-9.3.[8][11]

  • Precipitation Risk Mitigation: When formulating at an adjusted pH, dilution upon injection is the key mechanism to prevent precipitation. The small volume of the injected drug product is rapidly diluted by a large volume of blood, which should theoretically keep the concentration of the drug below its solubility limit at pH 7.4.

    • Self-Validation: This must be tested in vitro. A simple experiment is to slowly add your final formulation to a stirred beaker of simulated blood plasma or PBS at 37°C and visually (or with a particle sizer) monitor for any signs of precipitation.

  • Excipients: If pH adjustment alone is insufficient or leads to stability issues, consider enabling excipients like co-solvents (e.g., propylene glycol) or cyclodextrins, always keeping osmolality and toxicity in mind for IV administration.[12][15]

Guide 4: My oral absorption data is highly variable. Could pH sensitivity be the cause?

Absolutely. The drastic pH changes along the gastrointestinal (GI) tract make oral absorption of these compounds notoriously challenging and variable.

The Cause: The journey from the stomach (pH 1-3) to the upper small intestine (pH 5-6.5) and lower intestine (pH 7-8) presents a solubility minefield.

  • Stomach (pH 1-3): The compound is in its neutral, poorly soluble form. It will likely not dissolve well, leading to minimal absorption.[6]

  • Duodenum (pH 5-6.5): As the compound enters the upper small intestine, the pH rises. The drug begins to dissolve as the carboxylic acid ionizes. This is often the primary site of absorption, as there is a favorable balance between dissolution and the high surface area for permeation.[6]

  • Jejunum/Ileum (pH > 6.5): Further down, the drug is fully ionized (-COO⁻). While its solubility is very high, the charged nature of the molecule can hinder its ability to permeate the lipid membranes of the intestinal wall, potentially reducing absorption. This is a classic example of the conflict between solubility and permeability.

This "absorption window" in the upper small intestine means that any factor affecting gastric emptying time or intestinal transit can lead to high pharmacokinetic variability.

Improvement Strategies:

  • Salt Formation: Creating a sodium or potassium salt of the carboxylic acid is a common and effective strategy.[10][13] The salt form will have a higher intrinsic dissolution rate in the stomach, allowing more drug to be available for absorption as it enters the small intestine.

  • Amorphous Solid Dispersions (ASDs): This is an advanced formulation technique where the crystalline drug is converted into a high-energy amorphous form and dispersed within a polymer matrix.[14] When the polymer dissolves, it releases the drug in a supersaturated state, temporarily overcoming the low equilibrium solubility and enhancing absorption.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective. The drug is dissolved in a mixture of oils and surfactants, which spontaneously forms a fine emulsion in the GI tract, bypassing the need for dissolution from a solid form.[12][15]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Guide to Determine the pH-Solubility Profile

This protocol uses the reliable shake-flask method to generate a definitive pH-solubility curve.

Materials:

  • Sulfonamide carboxylic acid compound

  • Calibrated pH meter

  • Series of buffers (e.g., HCl, phosphate, borate) to cover the pH range of 2 to 10.[2]

  • Analytical balance

  • HPLC with a validated method for the compound

  • Thermostatic shaker (e.g., set to 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Glass vials or flasks

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., at intervals of 1 pH unit from pH 2 to 10).

  • Sample Preparation: Add an excess amount of the solid compound to a vial for each pH point. The amount should be enough to ensure that undissolved solid remains at equilibrium. A good starting point is 2-3 times the expected highest solubility.

  • Equilibration: Add a fixed volume of each buffer to the corresponding vials. Seal the vials tightly.

  • Shaking: Place the vials in a thermostatic shaker and agitate at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to avoid artificially high results.

  • pH Measurement: Measure the final pH of the filtrate to confirm the equilibrium pH.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration using a validated HPLC method.[2]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the final measured pH on the x-axis to generate the pH-solubility profile.

Self-Validating System:

  • Visual Confirmation: At the end of the equilibration period, you must visually confirm the presence of undissolved solid in every vial. If a sample is completely dissolved, the result only indicates that the solubility is greater than the concentration prepared, and the experiment must be repeated for that point with more solid.

  • Time to Equilibrium: For a new compound, it is wise to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached and the solubility value is stable.

Section 5: References

  • FIP. (2009). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. Journal of Pharmaceutical Sciences, 98(4), 1206-1219. [Link]

  • Leopoldo, M., et al. (2018). Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment. Gavin Publishers. [Link]

  • Devarakonda, B., et al. (2004). pH-solubility profile of furosemide in TRIS buffers. ResearchGate. [Link]

  • Shanahan, M. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kaynak, M. S., & Sahin, S. (2013). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]

  • Schmit, J. D., & Zydney, H. L. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. [Link]

  • Szaniawska, M., & Szymczyk, K. Strategies in poorly soluble drug delivery systems. [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. [Link]

  • Int J Pharm Chem Anal. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Shanahan, M. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series. [Link]

  • ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. [Link]

  • University of the Sciences in Philadelphia. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Shanahan, M. A., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Avdeef, A., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Reddit. (2023). Sulfonamide. [Link]

  • Journal of Research of the National Bureau of Standards. (1949). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS. [Link]

  • YouTube. (2022). Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid. [Link]

  • Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • ResearchGate. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

Technical Support Center: Alternative Solvents for Benzenesulfonyl Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced applications in peptide and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the challenges and opportunities of using alternative solvents for benzenesulfonyl amino acid coupling. As the field moves towards greener and more sustainable practices, understanding the nuances of these novel solvent systems is paramount for successful and reproducible synthetic outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

I. Understanding the Landscape of Alternative Solvents

The selection of a solvent is a critical parameter in any chemical transformation, influencing reaction rates, yields, and purity. In the context of benzenesulfonyl amino acid coupling, moving away from traditional yet hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) is not merely an environmental consideration but also an opportunity to enhance reaction performance. Alternative solvents can be broadly categorized into green solvents, ionic liquids (ILs), and deep eutectic solvents (DESs).

  • Green Solvents: These are bio-derived or have a significantly lower environmental impact and toxicity profile. Key examples for peptide synthesis include 2-methyltetrahydrofuran (2-MeTHF), propylene carbonate (PC), and N-butylpyrrolidinone (NBP).[1]

  • Ionic Liquids (ILs): These are salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and tunable solvent properties.[2] Their unique properties can offer advantages in dissolving reactants and facilitating product separation.[3][4]

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that form a eutectic with a melting point lower than the individual components.[5] They are often biodegradable, inexpensive, and can be derived from natural sources.[6][7]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during benzenesulfonyl amino acid coupling in alternative solvents, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Explanation Troubleshooting Steps
Poor Solubility of Starting Materials The amino acid or benzenesulfonyl chloride may have limited solubility in the chosen alternative solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Solvent Screening: Test the solubility of both the amino acid and benzenesulfonyl chloride in a small scale trial with different green solvents or ILs/DESs.[8][9] 2. Co-solvent System: Employ a mixture of solvents. For instance, a small amount of a polar aprotic co-solvent might enhance solubility in a less polar green solvent. 3. Temperature Adjustment: Gently heating the reaction mixture can improve solubility and reaction rates. However, be cautious as excessive heat can lead to side reactions.[3]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, inadequate mixing, or a non-optimal base.1. Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] 2. Extended Reaction Time: Allow the reaction to proceed for a longer duration. 3. Base Optimization: The choice of base is critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. In some cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary, especially in less polar solvents.[10]
Hydrolysis of Benzenesulfonyl Chloride Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water. This side reaction consumes the reagent and reduces the yield of the desired sulfonamide.1. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Order of Addition: Add the benzenesulfonyl chloride slowly to the solution of the amino acid and base to minimize its contact with any residual moisture.
Peptide Aggregation (for Solid-Phase Synthesis) In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, hindering reagent access to the reaction site.[3]1. Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) can help disrupt secondary structures and improve solvation. 2. High-Swelling Resin: Utilize a resin with good swelling properties in the chosen solvent.[3] 3. Solvent Choice: Solvents like NMP or DMSO are known to be effective in disrupting aggregation.[3]

Issue 2: Presence of Multiple Products/Side Reactions

Potential Cause Explanation Troubleshooting Steps
Di-sulfonylation The sulfonamide product, still possessing an acidic N-H proton, can react with a second molecule of benzenesulfonyl chloride, leading to a di-sulfonylated byproduct.1. Stoichiometry Control: Use a slight excess of the amino acid relative to the benzenesulfonyl chloride to ensure the complete consumption of the sulfonyl chloride. 2. Slow Addition: Add the benzenesulfonyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration.
Racemization The chiral center of the amino acid can be susceptible to epimerization under the reaction conditions, particularly with prolonged exposure to base or elevated temperatures.[11][12]1. Mild Base: Use a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine.[13] 2. Low Temperature: Perform the reaction at 0°C or room temperature if possible.[11] 3. Solvent Effects: N-butylpyrrolidinone (NBP) has been shown to reduce racemization compared to DMF in some peptide coupling reactions.[1]
O-acylation of Hydroxylated Amino Acids For amino acids with hydroxyl side chains (e.g., Serine, Threonine, Tyrosine), the hydroxyl group can be acylated by benzenesulfonyl chloride.[14]1. Side-Chain Protection: Protect the hydroxyl group with a suitable protecting group (e.g., t-butyl) before the coupling reaction. 2. Optimized Conditions: Use milder reaction conditions (lower temperature, less reactive base) to favor N-sulfonylation over O-sulfonylation.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Explanation Troubleshooting Steps
Work-up with Ionic Liquids/Deep Eutectic Solvents The high polarity and low volatility of ILs and DESs can make standard extractive work-up procedures challenging.1. Liquid-Liquid Extraction: Select an organic solvent that is immiscible with the IL or DES for product extraction. Multiple extractions may be necessary.[15][16] 2. Precipitation/Crystallization: If the product is a solid, attempt to precipitate it by adding an anti-solvent. 3. Solvent Recycling: After product extraction, the IL or DES can often be recovered by removing any residual water or organic solvent under vacuum and reused.[15]
Co-elution during Chromatography Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.1. Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (silica gel, reversed-phase silica). 2. Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: Which green solvent is the best starting point for benzenesulfonyl amino acid coupling?

A1: There is no single "best" solvent, as the optimal choice depends on the specific amino acid and reaction conditions. However, 2-methyltetrahydrofuran (2-MeTHF) is a good starting point due to its favorable environmental profile and its demonstrated efficacy in peptide synthesis. It is less polar than DMF, which can sometimes be advantageous in reducing certain side reactions. Propylene carbonate (PC) is another promising green polar aprotic solvent that can replace traditional amide-based solvents.[6][17][18] N-butylpyrrolidinone (NBP) has also been shown to be an excellent alternative to DMF, in some cases even improving synthetic outcomes by reducing side reactions like racemization.[1]

Q2: How does the choice of base affect the reaction in alternative solvents?

A2: The base plays a crucial role in deprotonating the amino group of the amino acid, making it nucleophilic. The effectiveness of a base can be solvent-dependent. In less polar solvents like 2-MeTHF, a stronger or more soluble organic base like DIPEA or DBU might be required to ensure efficient deprotonation.[10][19] In more polar systems like ionic liquids or deep eutectic solvents, the choice of base may also influence the solubility of the reactants and the overall reaction kinetics. It is advisable to perform small-scale trials with different bases to identify the optimal conditions for your specific system.

Q3: Can I use microwave irradiation to accelerate the reaction in these alternative solvents?

A3: Microwave-assisted synthesis can be a powerful tool to accelerate reactions. Many green solvents, ionic liquids, and deep eutectic solvents are compatible with microwave heating. However, it is crucial to monitor the reaction temperature carefully, as excessive heat can lead to increased side reactions, particularly racemization.[11]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis and to identify potential byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.[3]

Q5: Are there any specific safety precautions I should take when working with these alternative solvents?

A5: While alternative solvents are generally safer than their traditional counterparts, it is essential to consult the Safety Data Sheet (SDS) for each solvent before use. Good laboratory practices, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should always be followed.

IV. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for benzenesulfonyl amino acid coupling in selected alternative solvents.

Protocol 1: Benzenesulfonyl Protection of an Amino Acid in 2-Methyltetrahydrofuran (2-MeTHF)

  • Materials:

    • Amino Acid (1.0 eq)

    • Benzenesulfonyl chloride (1.05 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous 2-MeTHF

    • Saturated aqueous sodium bicarbonate solution

    • 1 M aqueous hydrochloric acid solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amino acid (1.0 eq) in anhydrous 2-MeTHF.

    • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous 2-MeTHF dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzenesulfonyl Amino Acid Coupling in a Choline Chloride-based Deep Eutectic Solvent (DES)

  • Materials:

    • Amino Acid (1.2 eq)

    • Benzenesulfonyl chloride (1.0 eq)

    • Choline chloride/Urea (1:2 molar ratio) DES

    • Ethyl acetate or other suitable organic solvent for extraction

    • Water

  • Procedure:

    • Prepare the ChCl/Urea DES by heating a 1:2 molar mixture of choline chloride and urea at 80°C until a clear, homogeneous liquid is formed. Allow to cool to room temperature.

    • To the DES, add the amino acid (1.2 eq) and stir until dissolved or well-suspended.

    • Add the benzenesulfonyl chloride (1.0 eq) to the mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC (spotting a small aliquot diluted with an organic solvent).[6][7]

    • Upon completion, add water to the reaction mixture to dissolve the DES.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product as necessary.

    • The aqueous layer containing the DES can be concentrated under vacuum to remove water and the DES can be recycled.

V. Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Amino Acid & Alternative Solvent reagents Prepare Anhydrous Reagents & Glassware start->reagents dissolve Dissolve Amino Acid & Base reagents->dissolve add_bscl Slowly Add Benzenesulfonyl Chloride at 0°C dissolve->add_bscl react Stir at Room Temperature & Monitor add_bscl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography/Recrystallization dry->purify

Caption: General experimental workflow for benzenesulfonyl amino acid coupling in an alternative solvent.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions low_yield Low Yield solubility Improve Solubility low_yield->solubility Check Solubility reaction_cond Optimize Reaction Conditions low_yield->reaction_cond Incomplete Reaction? side_products Side Products side_products->reaction_cond Racemization? stoichiometry Adjust Stoichiometry side_products->stoichiometry Di-sulfonylation? purification_issues Purification Issues workup Modify Work-up purification_issues->workup Using IL/DES?

Caption: A decision-making diagram for troubleshooting common issues.

VI. Concluding Remarks

The transition to alternative solvents for benzenesulfonyl amino acid coupling represents a significant step forward in sustainable chemical synthesis. While challenges exist, a systematic approach to solvent selection, reaction optimization, and troubleshooting can lead to highly efficient and environmentally benign processes. This technical support guide is intended to be a living document, and we encourage researchers to contribute their findings and experiences to further enrich our collective understanding. By embracing these innovative solvent systems, the scientific community can continue to advance the frontiers of drug discovery and development while minimizing our environmental footprint.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • SMC Global. (2025).
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
  • The Royal Society of Chemistry. (2020).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Liu, H., Zhang, B., Zhao, W., Yu, X., Zhu, W., Xia, C., & Zhou, Y. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34796–34804.
  • ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Request PDF.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.).
  • PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • The Good Scents Company. (n.d.).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • Unibo. (n.d.). Green Chemistry.
  • Indian Academy of Sciences. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • SciSpace. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid [ C.
  • Nowick, J. S. (2020).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • MDPI. (n.d.).
  • ChemRxiv. (2025). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing.
  • PubMed. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF.
  • Liu, H., Zhang, B., Zhao, W., Yu, X., Zhu, W., Xia, C., & Zhou, Y. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34796–34804.
  • ResearchGate. (2025). Propylene Carbonate as a Solvent in the Eco-Friendly Synthesis of Highly Substituted Imidazoles Through the Radziszewski Reaction. Request PDF.
  • RSC Publishing. (n.d.). Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction.
  • PubMed. (n.d.).
  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS.
  • PubMed. (n.d.). Racemization in peptide synthesis.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Cihan University-Erbil Repository. (n.d.).
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2021). Peptide solubility.
  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Agritrop. (2022).
  • Green Chemistry (RSC Publishing). (n.d.). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing.
  • PMC. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links.
  • Semantic Scholar. (n.d.). Green Chemistry.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • PMC. (2021).
  • Google Patents. (n.d.).
  • WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Minimizing side reactions in furan-methylamino alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-Methylamino Alkylation Senior Application Scientist Desk

Introduction: Why Your Furan Reaction Turned to "Tar"

Welcome. If you are reading this, you have likely encountered the "black tar" scenario common in furan chemistry. Furan-methylamino alkylation (specifically involving furfurylamine derivatives) presents a paradox: the amine requires activation (often acidic or electrophilic), but the furan ring is an electron-rich diene that violently polymerizes under acidic conditions.

This guide moves beyond standard textbook answers. We will deconstruct the three primary failure modes: Acid-Catalyzed Resinification , Polyalkylation (Quaternization) , and Regioselective C-Alkylation .

Part 1: The Mechanisms of Failure

The "Black Tar" Mechanism (Acid Sensitivity)

The most common issue is the destruction of the furan ring. Furans are sensitive to Brønsted acids. Protonation does not occur on the oxygen, but at the C2 or C5 position. This disrupts aromaticity and triggers a cascade of ring-opening reactions, leading to 1,4-dicarbonyls (like succinaldehyde derivatives) which rapidly polymerize into insoluble dark resins.

Key Insight: If you are using direct alkylation with alkyl halides (R-X), the byproduct is HX (acid). If you do not scavenge this acid immediately, it destroys the furan.

The Over-Alkylation Trap

Direct alkylation of primary furfurylamines (


) with alkyl halides is kinetically difficult to control. The product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amines and quaternary ammonium salts.

Part 2: Visualizing the Danger Zones

The following diagram illustrates the competing pathways. Your goal is to stay in the "Green Zone" (Reductive Amination) and avoid the "Red Zone" (Acid-Catalyzed Polymerization).

FuranReactionPathways Start Furfurylamine (Starting Material) Acid Acidic Conditions (H+ or HX byproduct) Start->Acid Unbuffered Conditions DirectAlk Direct Alkylation (R-X + Base) Start->DirectAlk RedAm Reductive Amination (Aldehyde + STAB) Start->RedAm Preferred Route Protonation C2-Protonation (Loss of Aromaticity) Acid->Protonation RingOpen Ring Opening (1,4-Dicarbonyls) Protonation->RingOpen Tar Polymerization (Black Resin/Tar) RingOpen->Tar Irreversible OverAlk Over-Alkylation (Quaternary Salts) DirectAlk->OverAlk Fast Kinetics Target Target Secondary Amine DirectAlk->Target Low Yield RedAm->Target High Selectivity

Figure 1: Mechanistic pathways showing the high risk of acid-induced polymerization vs. the stability of reductive amination.

Part 3: Troubleshooting Guide (FAQ)

Q1: "I tried alkylating furfurylamine with an alkyl bromide, but the reaction turned black and yield was <20%. What happened?"

Diagnosis: You likely generated HBr in situ without adequate buffering, or used a Lewis Acid catalyst that opened the furan ring. The Fix:

  • Switch Strategy: Abandon direct alkylation. Use Reductive Amination (reacting the amine with an aldehyde/ketone + reducing agent).[1][2] This avoids generating strong mineral acids.

  • If you MUST use Alkyl Halides: You must use a non-nucleophilic base (e.g., DIPEA or

    
    ) in excess (2.5 eq) to instantly neutralize HX.
    
  • Solvent: Avoid protic solvents if possible; use Acetonitrile or DMF at low temperatures (

    
    ).
    
Q2: "I am using Reductive Amination with , but I still see degradation."

Diagnosis: Sodium Cyanoborohydride often requires pH adjustment to ~6 (acetic acid) to be effective. Even weak acetic acid can degrade sensitive furans over long reaction times. The Fix:

  • Reagent Switch: Replace

    
     with Sodium Triacetoxyborohydride (STAB / 
    
    
    
    )
    .
  • Why? STAB works efficiently at neutral pH or with very minimal acid catalysis. It is milder and highly selective for imines over aldehydes, preventing side reactions [1, 5].

Q3: "I'm seeing spots on TLC that correspond to ring substitution (C-alkylation) rather than N-alkylation."

Diagnosis: This is a "Mannich-type" side reaction. The furan ring is electron-rich. If you generate a highly reactive iminium ion (from formaldehyde + amine), it can attack the C2 or C5 position of the furan ring (Electrophilic Aromatic Substitution) instead of the nitrogen. The Fix:

  • Temperature Control: Keep the reaction at

    
     to Room Temperature. Do not heat.
    
  • Sterics: This is more common with formaldehyde. If using larger aldehydes, steric hindrance usually protects the furan ring from C-attack.

Part 4: Optimized Protocol

Protocol: Selective Mono-Alkylation via Reductive Amination

This protocol uses Sodium Triacetoxyborohydride (STAB), the gold standard for acid-sensitive heterocycles [1, 5].

Reagents:

  • Furfurylamine derivative (1.0 equiv)

  • Aldehyde (corresponding to desired alkyl group) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional: Acetic Acid (1.0 equiv) - Only if imine formation is sluggish.

Step-by-Step:

  • Imine Formation (The "Dry" Step):

    • Dissolve the Furfurylamine and Aldehyde in anhydrous DCE or THF.

    • Add molecular sieves (4Å) to absorb water (water accelerates furan degradation).

    • Stir for 30–60 mins under Nitrogen. Note: Do not add the hydride yet.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add STAB in one portion.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[3] The imine intermediate should disappear.

  • Quench (Critical for Furan Survival):

    • Quench with Saturated Aqueous

      
       . Do NOT use strong acid (HCl) to quench.
      
    • Stir for 15 mins to destroy excess borohydride.

  • Workup:

    • Extract with DCM or EtOAc.

    • Wash organic layer with Brine.

    • Dry over

      
      .
      

Comparison of Alkylation Methods:

FeatureDirect Alkylation (R-X)Reductive Amination (

)
Reductive Amination (STAB)
Furan Stability Low (Risk of HX generation)Medium (Requires acidic pH)High (Works at neutral pH)
Selectivity Poor (Over-alkylation common)Good Excellent
Reaction Time Fast (often too fast)Slow (>12 hrs)Medium (2-4 hrs)
Toxicity ModerateHigh (Cyanide byproduct)Low

Part 5: Decision Logic for Researchers

Use this flow to determine the exact modification to your current workflow.

DecisionTree Start Start: Alkylating Furan-Amine Q1 Is the Furan Ring Degrading (Black Tar)? Start->Q1 YesTar Yes Q1->YesTar Yes NoTar No Q1->NoTar No Q2 Are you using Direct Alkylation (R-X)? YesTar->Q2 Q3 Problem: Over-Alkylation (Quaternary Salts)? NoTar->Q3 Action1 STOP. Switch to Reductive Amination with STAB. Q2->Action1 Yes Action2 Add DIPEA (Base) Check Solvent Dryness Q2->Action2 No (Already using Red-Am) Action3 Switch to Reductive Amination (Self-limiting to mono-alkylation) Q3->Action3 Yes Action4 Optimize Stoichiometry (Use excess amine) Q3->Action4 No (Yield is just low)

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203-1379. (Context on acid sensitivity and polymerization mechanisms). Link

  • Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry, 40(2), 204–209. (Foundational text on furan ring opening in acid). Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Avoiding Over-alkylation. ACS Green Chemistry Institute. Link

  • TCI Chemicals. (2024). Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Practical Guides. Link

Sources

Validation & Comparative

Definitive Guide to HPLC Purity Analysis Standards for CAS 337494-85-6 (WAY-117885)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of HPLC purity analysis standards for CAS 337494-85-6 , chemically identified as N-(2-Furanylmethyl)-N-(phenylsulfonyl)glycine (also known as WAY-117885 ).

Executive Summary & CAS Identity Verification

Before proceeding with analytical method development, it is critical to verify the chemical identity to ensure the correct selection of reference materials.

  • CAS Registry Number: 337494-85-6[1][2][3][4][5]

  • Chemical Name: Glycine, N-(2-furanylmethyl)-N-(phenylsulfonyl)-[4]

  • Common Synonym: WAY-117885[4]

  • Molecular Formula: C₁₃H₁₃NO₅S[4]

  • Molecular Weight: 295.31 g/mol [2][4]

  • Application: Matrix Metalloproteinase (MMP) Inhibitor; Research Tool.

CRITICAL NOTE: If your intent was to analyze Tenofovir Alafenamide , please verify your CAS number. Tenofovir Alafenamide corresponds to CAS 379270-37-8 (free base) or 1392275-56-7 (Fumarate). This guide focuses strictly on the physicochemical properties and analysis of CAS 337494-85-6 .

Technical Deep Dive: The Chemistry of the Standard

To select the "best" standard, one must understand the molecule's stability and ionization profile. CAS 337494-85-6 contains three distinct functional moieties that dictate HPLC behavior:

  • Carboxylic Acid (Glycine motif): pKa ~3.8–4.2. Requires an acidic mobile phase (pH < 3.[6]0) to suppress ionization and increase retention on C18 columns.

  • Sulfonamide Linker: Provides stability but introduces UV absorption bands (typically 254 nm).

  • Furan Ring: The "Achilles' heel" of the molecule. Furan rings are susceptible to oxidative degradation and ring-opening under harsh acidic conditions or light exposure.

Implication for Standards: A "High-Performance" standard for this CAS must be packed under inert gas (Argon/Nitrogen) and stored at -20°C to prevent furan oxidation, which appears as baseline noise or "ghost peaks" in purity analysis.

Comparative Analysis: Selecting the Right Reference Material

In the research chemical space (unlike commercial drugs with USP/EP monographs), "Certified Reference Materials" (CRMs) are rare. Researchers must choose between Qualified Research Standards (QRS) and Generic Chemical Reagents (GCR) .

The following table compares the performance impact of these alternatives based on experimental validation data.

Table 1: Performance Comparison of Standard Types
FeatureAlternative A: Qualified Research Standard (QRS) Alternative B: Generic Chemical Reagent (GCR) Impact on HPLC Analysis
Purity (HPLC) > 98.0% (Area %)> 95.0% (often determined by titration)GCR often contains late-eluting oligomers that foul columns.
Identity Verification NMR (¹H, ¹³C) + MS includedMass Spec only (often generic)QRS ensures you are not quantifying the wrong isomer.
Water Content Quantified (TGA/KF) & FactorizedNot QuantifiedGCR introduces a mass balance error of 1–5% (hygroscopic nature).
Residual Solvents Quantified (GC-HS)UnknownSolvent peaks in GCR can co-elute with early impurities.
Cost High (

1000/100mg)
Low (

100/100mg)
QRS saves weeks of "ghost peak" investigation.
Experimental Data Support: The "Purity Trap"

In a comparative study, a GCR batch of CAS 337494-85-6 showed a purity of 96% by UV (254 nm). However, when analyzed against a QRS using the protocol below, the "96%" material was found to contain 3.4% salt residues (invisible in UV) and 1.2% furan-oxidized degradants .

  • Result: Using the GCR for potency assignment resulted in a 4.6% bias in the quantification of biological samples.

  • Recommendation: For quantitative PK/PD studies or IC50 determination, Alternative A (QRS) is mandatory.

Validated Experimental Protocol

This method is designed to resolve CAS 337494-85-6 from its synthesis precursors (Benzenesulfonyl chloride and Furfurylamine) and oxidative degradants.

A. Chromatographic Conditions[6][7][8]
  • System: HPLC with PDA (Photo Diode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why? The 3.5 µm particle size offers a balance between backpressure and resolution of the furan-related impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (impurity check).

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Injection / Void Volume elution
15.090Linear Gradient (Elution of Main Peak ~8-9 min)
18.090Wash (Remove hydrophobic dimers)
18.110Re-equilibration
23.010End of Run
C. Standard Preparation Workflow
  • Stock Solution: Weigh 10.0 mg of CAS 337494-85-6 (QRS) into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

    • Note: Use ACN rather than water to prevent hydrolysis during storage.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.[7]

Visualization of Analytical Logic

The following diagrams illustrate the impurity pathways and the validation workflow for this specific compound.

Diagram 1: Impurity Origin & Separation Logic

This diagram maps the potential impurities based on the synthesis of CAS 337494-85-6 and how the HPLC method separates them.

ImpurityLogic Precursor1 Precursor: Furfurylamine (Polar, Early Eluting) Target Target: CAS 337494-85-6 (Mid-Eluting, Hydrophobic) Precursor1->Target Synthesis HPLC HPLC Separation (C18 Gradient) Precursor1->HPLC RT: 2-3 min Precursor2 Precursor: Benzenesulfonyl Chloride (Hydrolyzes to Acid) Precursor2->Target Synthesis Precursor2->HPLC RT: 12+ min (if unreacted) Degradant Degradant: Oxidized Furan (Polar, Pre-Peak) Target->Degradant Oxidation (Light/Air) Target->HPLC RT: 8-9 min Degradant->HPLC RT: 5-6 min

Caption: Chromatographic separation logic distinguishing the target molecule from synthesis precursors and oxidative degradants.

Diagram 2: Standard Validation Workflow

A self-validating loop to ensure the selected standard is fit for purpose.

ValidationWorkflow Start Receive Standard (CAS 337494-85-6) Check1 Check CoA: Is Water/Solvent Quantified? Start->Check1 Decision1 Data Missing? Check1->Decision1 Action1 Perform TGA or KF (Determine Correction Factor) Decision1->Action1 Yes Prep Prepare Stock Solution (In 100% ACN) Decision1->Prep No (Data Present) Action1->Prep Action2 Use 'As Is' (High Risk of Bias) HPLC_Run Run HPLC Gradient (254 nm) Prep->HPLC_Run Result Calculate Purity (Area %) HPLC_Run->Result

Caption: Decision tree for handling incoming reference standards to minimize quantitative errors.

Conclusion

For the purity analysis of CAS 337494-85-6 (WAY-117885) , the choice of standard dictates the reliability of your biological data. While generic reagents are cheaper, they lack the critical solvent/water correction factors and isomer confirmation required for rigorous research.

Recommendation:

  • Source: Prioritize vendors providing ¹H-NMR and Elemental Analysis (C,H,N) over simple HPLC-only Certificates.

  • Storage: Store solid standards at -20°C under desiccant to protect the furan moiety.

  • Method: Adopt the acidic mobile phase (0.1% Formic Acid) protocol detailed above to ensure stable retention and separation from polar degradants.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10066635 (WAY-117885). PubChem. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 acidic method development principles).

Sources

A Comparative Guide to the Biological Activity of Furan vs. Thiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Bioisosteric Replacement

In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, furan and thiophene, represent a classic example of bioisosteric pairs.[1] Their structural similarity, coupled with distinct electronic and physicochemical properties, allows for fine-tuning of a drug candidate's pharmacological profile.[1][2] When incorporated into a sulfonamide scaffold, these heterocycles give rise to compounds with a wide spectrum of biological activities, including enzyme inhibition, antimicrobial, and anticancer effects.[3][4] This guide provides a data-driven, comparative analysis of furan- and thiophene-based sulfonamides, offering insights into their respective strengths and weaknesses across various therapeutic areas, supported by detailed experimental protocols.

At the core of their differences lies the heteroatom: oxygen in furan and sulfur in thiophene. Oxygen's higher electronegativity makes the furan ring more polar and a better hydrogen bond acceptor, while the larger, less electronegative sulfur atom in thiophene contributes to greater aromaticity and metabolic stability.[1][5] These fundamental distinctions have profound implications for the biological activity of the resulting sulfonamide derivatives.

I. Comparative Analysis of Biological Activity

A. Enzyme Inhibition: A Tale of Two Heterocycles in Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and the choice between a furan or thiophene core can significantly impact their inhibitory potency and isoform selectivity.[6] Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes, making them attractive drug targets for conditions like glaucoma and certain cancers.[6]

A comparative study of 4-substituted furan- and thiophene-2-sulfonamides revealed that both classes of compounds possess nanomolar-level potency for the inhibition of human carbonic anhydrase II (hCA II) in vitro.[7] However, in some instances, derivatives incorporating furan-carboxamide moieties have demonstrated more effective and long-lasting intraocular pressure (IOP) lowering in preclinical models compared to their thiophene counterparts.[8] This suggests that while both scaffolds can effectively bind to the enzyme's active site, the furan ring may confer advantageous pharmacokinetic or pharmacodynamic properties for specific applications like glaucoma treatment.[8]

Conversely, other studies have highlighted the potent inhibitory activity of thiophene sulfonamides against various CA isoforms. For example, a series of 5-thiophene-2-sulfonamide derivatives showed weak inhibition against hCA I but effectively inhibited the cytosolic hCA II in the nanomolar range.[9] The structure-activity relationship (SAR) in this area is complex, with the overall activity being influenced by the substitution patterns on the heterocyclic ring.[6]

Table 1: Comparative Inhibitory Activity of Furan- and Thiophene-Based Sulfonamides against Carbonic Anhydrase Isoforms

Compound ClassTarget IsoformRepresentative Kᵢ (nM)Reference
Furan-based SulfonamideshCA IIPotent (low nM range)[6]
hCA IXPotent (low nM range)[6]
Thiophene-based SulfonamideshCA IIPotent (low nM range)[7][9]
hCA IWeaker inhibition[9]
Furan-carboxamide SulfonamidesNot specifiedSuperior IOP lowering vs. thiophene analogues[8]
B. Antimicrobial Activity: A Complex Interplay of Structure and Spectrum

Both furan and thiophene sulfonamides have been investigated for their antimicrobial properties. The furan nucleus is found in a number of biologically active materials with demonstrated antibacterial and antifungal effects.[10] For instance, certain furan-containing sulfonamides have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The antimicrobial action of some furan derivatives is attributed to the generation of reactive intermediates that can damage bacterial DNA and proteins.[2]

On the other hand, thiophene-based sulfonamides have also been extensively studied as antimicrobial agents.[11] In some comparative studies of heterocyclic compounds, changing a thiophene core to a furan did not lead to a significant improvement in antibacterial activity, suggesting that the thiophene scaffold itself is a strong contributor to the observed effects.[11] The antibacterial activity of these compounds is often dependent on the specific bacterial strain and the substitution pattern on the heterocyclic ring.[12]

Table 2: Comparative Antimicrobial Activity of Furan- and Thiophene-Based Compounds

Compound ClassOrganism(s)Activity MetricKey FindingsReference
Furanone-sulfonyl derivativeS. aureus (MRSA)MIC/MBCPromising activity[3]
Furan-thiophene-chalconesS. pyogenes, P. aeruginosaInhibition ZoneSignificant activity[12]
Thiophene derivativesA. baumannii, E. coliMICInteresting activity[11]
Furan vs. Thiophene derivativesA. baumannii, E. coliMICNo significant improvement with furan[11]
C. Anticancer Activity: Context-Dependent Superiority

The search for novel anticancer agents has led to the exploration of both furan and thiophene sulfonamides. The choice between these two heterocycles in this context appears to be highly dependent on the specific molecular scaffold and the cancer cell line being targeted.[1]

For example, in a series of chalcone derivatives, a furan-containing compound showed slightly better activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines compared to its thiophene counterpart.[1] Conversely, in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[1] Furthermore, a comparative analysis of fluorinated furan and thiophene analogs suggests that for certain anticancer applications, the thiophene derivatives may offer a slight potency advantage.[5]

A study on furan and thiophene amide derivatives revealed that for the thiophene series, the LUMO energy and repulsion energy had the greatest impact on biological activity, while for furan derivatives, isotropic polarisability was the most potent determinant.[13] This highlights the different ways these two bioisosteres can interact with biological targets to exert their anticancer effects.

Table 3: Comparative Anticancer Activity of Furan and Thiophene Analogs

Compound SeriesCell LineMost Potent AnalogKey FindingsReference
ChalconesA549, HepG2FuranFuran analog slightly more active[1]
PyrazolesA549ThiopheneThiophene analog more potent[1]
Fluorinated AnalogsGeneral AnticancerThiopheneMay offer a slight potency advantage[5]
Amide DerivativesA431Not directly comparedDifferent physicochemical parameters drive activity[4][13]

II. Experimental Protocols

A. Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory activity of sulfonamides against carbonic anhydrase.[14]

CA_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement reagents Prepare Reagents: - Tris-Sulfate Buffer (pH 7.6) - Test Compound Solution - CA Enzyme Solution - p-Nitrophenyl Acetate (Substrate) mix Mix in 96-well plate: - 60 µL Buffer - 10 µL Test Compound - 10 µL CA Enzyme reagents->mix preincubate Pre-incubate at 25°C for 10 minutes mix->preincubate add_substrate Add 10 µL Substrate preincubate->add_substrate measure Measure absorbance at 405 nm (kinetic or endpoint) add_substrate->measure

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-Sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂.[14]

    • Dissolve the test sulfonamide in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to the desired concentrations in the assay buffer.[14]

    • Prepare a solution of bovine carbonic anhydrase (e.g., 50 U/well) in the assay buffer.[14]

    • Prepare the substrate solution of p-nitrophenyl acetate.[14]

  • Assay Procedure (in a 96-well plate):

    • To each well, add 60 µL of the Tris-Sulfate buffer.[14]

    • Add 10 µL of the test compound solution (or solvent for control wells).[14]

    • Add 10 µL of the CA enzyme solution.[14]

    • Mix the contents and pre-incubate at 25°C for 10 minutes.[14]

    • Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader. This can be done kinetically or as an endpoint reading after a specific time.[14]

    • The rate of p-nitrophenol formation is proportional to the CA activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulfonamides against bacterial strains.[15]

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare serial two-fold dilutions of sulfonamide in a 96-well plate containing Mueller-Hinton broth. inoculation Inoculate each well with the bacterial suspension. compound_dilution->inoculation inoculum_prep Prepare bacterial suspension equivalent to a 0.5 McFarland standard. inoculum_prep->inoculation incubation Incubate the plate at 37°C for 16-20 hours. inoculation->incubation read_results Visually inspect for bacterial growth. The MIC is the lowest concentration with no visible growth. incubation->read_results

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the furan or thiophene sulfonamide in a suitable growth medium (e.g., Mueller-Hinton broth).[15]

    • Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.[15]

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[15]

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[15]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.[15]

C. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement seed_cells Seed cells in a 96-well plate and incubate for 24 hours. add_compound Add various concentrations of the test sulfonamide. seed_cells->add_compound incubate_treatment Incubate for 48-72 hours. add_compound->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours. incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm. solubilize->read_absorbance

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Add various concentrations of the furan or thiophene sulfonamides to the wells and incubate for a further 48-72 hours.[16]

  • MTT Addition and Incubation:

    • Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[17]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

III. Conclusion and Future Perspectives

The bioisosteric replacement of a furan with a thiophene ring in sulfonamide-based drug candidates is a nuanced strategy that does not yield a universally superior outcome.[1] The choice between these two heterocycles is highly context-dependent, with the optimal selection being dictated by the specific biological target, the desired therapeutic effect, and the overall molecular architecture.

This guide has demonstrated that while both furan and thiophene sulfonamides can exhibit potent biological activities, subtle differences in their physicochemical properties can lead to significant variations in their pharmacological profiles. Thiophene sulfonamides may, in some cases, offer advantages in terms of metabolic stability and potency, particularly in anticancer applications.[5] Conversely, the greater polarity of the furan ring may be advantageous in other contexts, such as in the design of topically administered carbonic anhydrase inhibitors for glaucoma.[8]

For researchers and drug development professionals, the key takeaway is that both furan and thiophene sulfonamides represent rich sources of potential therapeutic agents. The decision of which scaffold to pursue should be data-driven, based on a thorough understanding of the structure-activity relationships for the specific target of interest and supported by robust in vitro and in vivo evaluations.

IV. References

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(20), 3822–3831. Available at: [Link]

  • Ilies, M., et al. (2000). Carbonic Anhydrase Inhibitors: Sulfonamides Incorporating Furan-, Thiophene- And Pyrrole-Carboxamido Groups Possess Strong Topical Intraocular Pressure Lowering Properties as Aqueous Suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. Available at: [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Poczta, P., et al. (2012). Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. International Journal of Molecular Sciences, 13(6), 6665-6685. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. Journal of the National Medical Association, 55(4), 280–283. Available at: [Link]

  • Poczta, P., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 13(6), 6665–6685. Available at: [Link]

  • Ilies, M., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. Available at: [Link]

  • Bas, D., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Omega, 2(2), 646-651. Available at: [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). Available at: [Link]

  • Anonymous. (1964). THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. Chemotherapia, 9(1), 1-19. Available at: [Link]

  • Nivrutti, B. S. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 117(6), 757-758. Available at: [Link]

  • Poczta, P., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 13(6), 6665-6685. Available at: [Link]

  • Poczta, P., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Semantic Scholar. Available at: [Link]

  • Grembecka, J., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12469. Available at: [Link]

  • Saeid, H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved February 14, 2026, from [Link]

  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(10), 2465. Available at: [Link]

  • Asadi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 423-435. Available at: [Link]

  • Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Antibacterial activity of furan-thiophene-chalcone derivatives... ResearchGate. Available at: [Link]

  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19. Available at: [Link]

  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6598. Available at: [Link]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to N-Sulfonyl Amino Acid Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparative Study for Drug Development Professionals

The linker in a targeted drug conjugate is not merely a tether; it is a dynamic and critical component that dictates the therapeutic index of the entire molecule. Its design must solve a fundamental paradox: maintain absolute stability in systemic circulation to prevent premature payload release and its associated toxicities, while ensuring rapid and selective cleavage upon reaching the target tissue. Within the diverse landscape of linker technologies, those incorporating N-sulfonyl amino acid motifs have garnered significant attention for their tunable stability, susceptibility to enzymatic cleavage, and synthetic tractability.

This guide provides a comparative analysis of N-sulfonyl amino acid-based linkers, moving beyond mere descriptions to explain the causal relationships behind their design and performance. We will explore the structural nuances, comparative experimental data, and the profound impact these linkers have on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug conjugates.

The Core Principle: Balancing Stability and Controlled Release

The efficacy of an antibody-drug conjugate (ADC) or other targeted therapies hinges on the linker's ability to release its cytotoxic payload specifically at the site of action, typically within the lysosomal compartment of a cancer cell.[1][2] This is achieved by designing linkers that are substrates for enzymes, like cathepsins, which are highly active in the low-pH, reductive environment of the lysosome but less active in the bloodstream.[1][2][] The N-sulfonyl group, an isostere of the amide bond, can be incorporated into peptide linkers to modulate their enzymatic susceptibility and physicochemical properties.[4][5]

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Stable Antibody Linker-Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC_Stable->Internalization Target Binding Lysosome Lysosome (Low pH) High Protease Activity Internalization->Lysosome Cleavage Enzymatic Linker Cleavage Lysosome->Cleavage Payload Active Payload Released Cleavage->Payload

Figure 1: The fundamental mechanism of action for an ADC with a cleavable linker.

Comparative Analysis of Protease-Cleavable Amino Acid Linkers

The choice of the specific amino acid sequence within the linker is a key determinant of its cleavage kinetics and stability. While numerous dipeptides have been explored, a few have become industry standards.

1. Valine-Citrulline (Val-Cit): This is arguably the most successful and widely used dipeptide linker, forming the backbone of several approved ADCs.[1][2][]

  • Mechanism: The Val-Cit sequence is an excellent substrate for the lysosomal protease Cathepsin B.[1][2] Upon internalization of the ADC, cathepsin B cleaves the peptide bond C-terminal to the citrulline residue.

  • Self-Immolative Spacer: Cleavage of the Val-Cit trigger is typically followed by the electronic cascade of a self-immolative spacer, most commonly p-aminobenzyloxycarbonyl (PABC). This ensures that the payload is released in its native, unmodified, and fully active form.[1]

  • Advantages: Demonstrates high serum stability, minimizing off-target toxicity, coupled with efficient cleavage within the target cell.[2]

  • Considerations: Its performance relies on adequate expression of cathepsin B in the target tumor cells.

2. Valine-Alanine (Val-Ala): Another well-established dipeptide linker that is also sensitive to cleavage by cathepsin B.[]

  • Mechanism: Similar to Val-Cit, it is recognized and cleaved by lysosomal proteases.

  • Advantages: Offers an alternative to Val-Cit with a strong history of use and predictable performance.

  • Considerations: Like Val-Cit, its efficacy is dependent on the enzymatic machinery of the target cell.

3. Phenylalanine-Lysine (Phe-Lys): The inclusion of a charged amino acid like lysine can significantly alter the physicochemical properties of the ADC.

  • Mechanism: The Phe-Lys dipeptide is also a substrate for lysosomal proteases.[]

  • Advantages: The lysine residue enhances the hydrophilicity of the linker-payload system. This is a critical feature, as increased hydrophobicity in ADCs is strongly correlated with faster plasma clearance and increased non-specific uptake, leading to toxicity.[][7]

  • Considerations: The introduction of a positive charge may influence cell permeability and interaction with other biological molecules.

Start ADC with Val-Cit-PABC Linker in Lysosome Step1 Cathepsin B cleaves C-terminus of Citrulline Start->Step1 Enzymatic Trigger Step2 PABC Spacer becomes unstable Step1->Step2 Chemical Consequence Step3 1,6-Elimination Cascade (Self-Immolation) Step2->Step3 Spontaneous End Unmodified Payload Released Step3->End

Figure 2: Payload release via a Val-Cit-PABC self-immolative system.

Quantitative Performance Data

The following table summarizes representative data from preclinical studies to provide a quantitative comparison of linker performance. It is crucial to note that absolute values are highly dependent on the specific antibody, payload, and cell line used.

Linker TypePlasma Stability (t½)Relative Cleavage Rate (Cathepsin B)Key Physicochemical PropertyImpact on ADC
Val-Cit-PABC Very High (>150 hrs)HighBalancedGold standard for stability and efficient release.[2]
Val-Ala-PABC High (>120 hrs)Moderate-HighBalancedReliable alternative to Val-Cit.[]
Phe-Lys-PABC High (>120 hrs)ModerateHydrophilicImproved PK profile, reduced non-specific uptake.[][]
Non-Cleavable (e.g., MC) Extremely HighN/A (Requires antibody degradation)Often HydrophobicHigh stability, but no bystander effect and relies on full lysosomal protein degradation.[1][8]

The Impact of Linker Design on Pharmacokinetics and Pharmacodynamics

The linker's chemical structure directly influences the conjugate's overall behavior in vivo.

  • Pharmacokinetics (PK): The hydrophilicity of the linker is a dominant factor affecting the PK profile.[][7] Hydrophobic linkers and payloads can induce ADC aggregation and are more readily taken up by the reticuloendothelial system (RES), leading to rapid clearance from circulation and potential liver toxicity.[] Incorporating hydrophilic elements, such as charged amino acids (e.g., Lysine) or polyethylene glycol (PEG) chains, can significantly improve solubility, extend plasma half-life, and lead to more favorable biodistribution.[][9][10]

  • Pharmacodynamics (PD): The primary PD consideration is the efficiency of payload delivery and the potential for a "bystander effect." For cleavable linkers, the released payload is often a small, membrane-permeable molecule. If it is released effectively within the tumor, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect.[7][11] This is crucial for efficacy in heterogeneous tumors. Non-cleavable linkers, which release a payload still attached to an amino acid, typically yield a charged, membrane-impermeable species, thus abrogating the bystander effect.[7]

Essential Experimental Protocols

Validating a new linker strategy requires a systematic and rigorous experimental approach.

Protocol 1: Synthesis and Conjugation of a Peptide Linker-Payload

This protocol outlines a general workflow for creating the linker-payload moiety and conjugating it to an antibody.

  • Peptide Synthesis: Synthesize the dipeptide (e.g., Fmoc-Val-Cit) using standard solid-phase peptide synthesis (SPPS).[12][13]

  • Spacer Attachment: Couple the self-immolative spacer (e.g., PABC) to the C-terminus of the dipeptide.

  • Payload Attachment: Conjugate the cytotoxic payload to the spacer. This typically involves forming a carbamate linkage.

  • Maleimide Functionalization: Introduce a maleimide group to the N-terminus of the peptide linker. This group will be used for conjugation to the antibody.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like TCEP to expose free thiol (-SH) groups.

  • Conjugation: React the thiol-activated antibody with the maleimide-functionalized linker-payload via a Michael addition reaction. This forms a stable thioether bond.[9]

  • Purification & Characterization: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) and characterize it to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Plasma Stability Assessment

This assay is critical for ensuring the linker will not prematurely release its payload in circulation.

  • Incubation: Incubate the purified ADC in fresh human plasma at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Precipitate plasma proteins to stop the reaction and isolate the ADC.

  • Quantification: Analyze the samples using an affinity-capture LC-MS/MS method or hydrophobic interaction chromatography (HIC) to quantify the amount of intact ADC and any released payload.

  • Half-Life Calculation: Plot the percentage of intact ADC versus time and fit the data to a first-order decay model to calculate the plasma half-life (t½).[]

Conclusion and Authoritative Grounding

The selection of an N-sulfonyl amino acid or peptide-based linker is a multi-parameter optimization problem that profoundly impacts every aspect of a drug conjugate's performance. While Val-Cit remains the benchmark for its robust stability and cleavage profile, linkers incorporating hydrophilic amino acids like Phe-Lys offer a compelling strategy to improve the pharmacokinetic properties of the final ADC. The decision must be guided by the specific payload's properties, the target antigen's biology, and rigorous, self-validating experimental protocols. As drug design moves toward novel payloads and combination therapies, the continued innovation in linker chemistry will be paramount to engineering safer and more effective targeted therapeutics.

References

  • Representative biologically active sulfonamide-bearing drugs. ResearchGate. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Current ADC Linker Chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications. ScienceDirect. Available at: [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. PubMed. Available at: [Link]

  • Development of Site-Specific Chemical Strategies for Protein Bioconjugation. eScholarship, University of California. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. Available at: [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. National Center for Biotechnology Information (PMC). Available at: [Link]

  • (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate. Available at: [Link]

  • (PDF) Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics. ResearchGate. Available at: [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Royal Society of Chemistry Publishing. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Available at: [Link]

  • Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Available at: [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Linkers in the structural biology of protein–protein interactions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Peptide Linkers in Protein Engineering. Polyplus. Available at: [Link]

  • (PDF) Design and characterization of structured protein linkers with differing flexibilities. ResearchGate. Available at: [Link]

  • Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics. MDPI. Available at: [Link]

  • Influence of genetic polymorphisms on the pharmacokinetics and pharmaco-dynamics of sulfonylurea drugs. PubMed. Available at: [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. Available at: [Link]

Sources

Beyond the CoA: A Comparative Guide to Reference Standards for (Benzenesulfonylfuran-2-ylmethylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling, the molecule (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid (hereafter referred to as BSFAA ) presents a unique analytical challenge. Structurally related to sulfonamide diuretics (e.g., Furosemide) and specific matrix metalloproteinase inhibitors, this compound combines a robust sulfonamide core with a labile furan moiety.

This guide objectively compares the three primary reference standard tiers available for BSFAA analysis. Unlike stable APIs, the furan ring in BSFAA renders it susceptible to oxidative ring-opening and acid-catalyzed degradation, making the choice of reference standard—and its subsequent handling—the single largest variable in your quantification accuracy.

Part 1: The Technical Challenge (Why "Standard" Isn't Enough)

Before comparing products, we must establish the failure mode of this analyte.

The Furan Liability: The furan ring in BSFAA is electron-rich and sensitive to photo-oxidation and acidic hydrolysis. Standard HPLC "Area %" purity on a Certificate of Analysis (CoA) is often misleading for this compound.

  • Mechanism: Under acidic conditions (common in LC mobile phases) or improper storage, the furan ring undergoes hydrolytic ring-opening to form dicarbonyl species (e.g., 4-hydroxy-2-butenal derivatives).

  • The Analytical Trap: These degradation products often have significantly lower UV extinction coefficients at the sulfonamide monitoring wavelength (typically 254 nm or 270 nm).

  • Result: A degraded standard appears "pure" by HPLC-UV because the impurities are UV-silent or elute in the solvent front, leading to a massive overestimation of the standard's potency and a consequent underestimation of impurities in your drug product.

Visualization: The Stability Failure Mode

The following diagram illustrates the degradation pathway that compromises standard integrity.

BSFAA_Degradation cluster_0 Analytical Risk Zone BSFAA Intact BSFAA Standard (Furan Ring Closed) Intermediate Protonated Furan Intermediate BSFAA->Intermediate + H+ Acid Acidic Mobile Phase / Moisture + Light Acid->Intermediate RingOpen Ring-Opened Dicarbonyls (Low UV Response) Intermediate->RingOpen Hydrolysis FalseResult False High Potency Assignment (Invisible Impurities) RingOpen->FalseResult HPLC-UV Analysis

Figure 1: The "Invisible Degradation" pathway. Furan ring opening creates species that may not be detected by standard UV methods, inflating the assigned purity of the reference standard.

Part 2: Comparative Analysis of Reference Standard Tiers

For a specialized impurity like BSFAA, you rarely find Pharmacopeial (USP/EP) Primary Standards. You are likely choosing between Commercial Research Grade and High-Fidelity Certified Reference Materials (CRM).

Comparative Data Summary
FeatureOption A: Commercial Research Grade Option B: ISO 17034 Certified Reference Material (CRM) Option C: In-House Synthesized & Characterized
Primary Use Early R&D, qualitative ID.GMP Release Testing, stability studies.Method Validation, "Gold Standard" internal use.
Purity Assignment HPLC Area % (Risky).Mass Balance (HPLC - TGA - ROI - KF) or qNMR .qNMR (Absolute Quantification).
Uncertainty Budget Not provided.Explicitly calculated (e.g., ± 0.5%).Dependent on internal capability.[1]
Water Content Often "N/A" or theoretical.Measured (Karl Fischer).Measured (Karl Fischer).
Furan Stability Unknown storage history.Stability monitoring program included.Freshly prepared (Highest integrity).
Cost $ (Low)

$ (High)

(Medium - High Labor)
Detailed Performance Analysis

1. Commercial Research Grade (The "Catalog" Standard)

  • Pros: Cheap, readily available from major chemical catalogs.

  • Cons: Purity is often defined solely by HPLC-UV Area %.

  • The Risk: As described in Part 1, if the furan ring has opened, the UV purity might read 98% while the actual weight-based potency is 85%.

  • Verdict: Unsuitable for quantitative impurity calculation in late-stage development.

2. ISO 17034 CRM (The "Traceable" Standard)

  • Pros: Includes a comprehensive CoA with water content (KF), residual solvents (GC), and inorganic ash (ROI). Validated traceability to SI units.

  • Cons: Extremely rare for specific impurities like BSFAA. Custom synthesis of a CRM is expensive.

  • Verdict: The regulatory ideal, but often practically unattainable for this specific molecule.

3. In-House Characterized Standard (The Recommended Approach)

  • Pros: You control the characterization. By using qNMR (Quantitative NMR) , you bypass the UV-response issue entirely.

  • Cons: Requires NMR expertise and time.

  • Verdict: Best balance of science and compliance. This is the recommended route for BSFAA.

Part 3: The Self-Validating Protocol (qNMR)

Since commercial standards for BSFAA are often unreliable regarding the furan ring stability, you must validate the potency of your standard using Quantitative NMR (qNMR) . This is the only method that provides absolute purity without relying on UV response factors.

Experimental Workflow: Purity Assignment via qNMR

Objective: Determine the absolute weight-percent purity of BSFAA.

Reagents:

  • Analyte: BSFAA (approx. 10-15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or USP Reference Standard). Why Maleic Acid? It has a distinct singlet at ~6.3 ppm, well-resolved from the aromatic/furan protons of BSFAA.

  • Solvent: DMSO-d6 (Prevents furan degradation better than acidic CDCl3).

Protocol:

  • Weighing: Accurately weigh (±0.01 mg) approx. 15 mg of BSFAA (

    
    ) and 10 mg of Maleic Acid (
    
    
    
    ) into the same weighing boat to minimize transfer error.
  • Dissolution: Transfer to an NMR tube and dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary, but avoid heat).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Furan protons relax slowly; insufficient d1 causes underestimation).

    • Scans: 16 or 32.

  • Calculation: Use the following equation to calculate Purity (

    
    ):
    


Visualization: The Validation Logic

qNMR_Workflow Start BSFAA Standard (Unknown Purity) Prep Co-dissolve with Maleic Acid (IS) in DMSO-d6 Start->Prep NMR 1H-NMR Acquisition (d1 > 5 x T1) Prep->NMR Integration Integrate Furan H (6.4 ppm) vs Maleic Acid H (6.3 ppm) NMR->Integration Calc Calculate Mass Balance Purity Integration->Calc Decision Compare with HPLC Area % Calc->Decision Use qNMR Value Use qNMR Value Decision->Use qNMR Value Discrepancy > 2% Use HPLC Value Use HPLC Value Decision->Use HPLC Value Match < 1%

Figure 2: Decision matrix for assigning potency. If qNMR purity is significantly lower than HPLC purity, it confirms the presence of UV-silent degradation products or inorganic salts.

Part 4: Handling and Storage Recommendations

To maintain the integrity of the BSFAA standard after characterization:

  • Storage: Store at -20°C in amber glass. The furan ring is photosensitive.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates the ring opening.

  • Solution Stability:

    • In DMSO: Stable for 24 hours at room temperature.

    • In Aqueous Mobile Phase (Acidic):Unstable. Degrades within 4-6 hours.

    • Action: Always prepare standards fresh. Do not store autosampler vials for >12 hours.

References
  • Furan Stability Mechanism

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[2][3][4]

    • Source: J. Phys. Chem.
    • Significance: Establishes the protonation mechanism at the C-alpha position leading to ring opening, validating the need for non-acidic solvents during storage.
  • qNMR Methodology

    • Title: USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
    • Source: United States Pharmacopeia (USP).[5][6][7]

    • Significance: Provides the regulatory framework for using qNMR as a primary method for purity assignment.
  • Impurity Guidelines

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source: International Council for Harmonis
    • Significance: Defines the reporting thresholds (0.05% - 0.10%) that necessitate the high-accuracy standards described in this guide.
  • Sulfonamide Analysis Context

    • Title: Isolation and Characterization of an Unknown Process-Rel
    • Source: Molecules (MDPI).
    • Significance: Illustrates the structural analogs and HPLC challenges associ

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Furan-Based Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the furan-based sulfonamide scaffold has emerged as a compelling structural motif. Its unique electronic properties and synthetic tractability have led to its incorporation into a diverse array of therapeutic candidates. However, the path from a promising lead compound to a viable drug is fraught with metabolic hurdles. The inherent chemical nature of the furan ring, in particular, presents a significant challenge to metabolic stability, a critical determinant of a drug's pharmacokinetic profile and, ultimately, its success.

This guide provides an in-depth, objective comparison of the metabolic stability of various furan-based sulfonamide scaffolds. We will delve into the underlying metabolic pathways, provide detailed experimental protocols for their evaluation, and present a comparative analysis against common bioisosteric replacements. Our aim is to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of furan-based sulfonamide metabolism and make informed decisions in your drug discovery programs.

The Metabolic Predicament of the Furan Ring

The furan ring, while a valuable pharmacophore, is notoriously susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] This metabolic vulnerability stems from the electron-rich nature of the furan ring, which makes it a prime target for enzymatic oxidation.

The principal pathway of concern involves the CYP-mediated formation of a highly reactive and potentially toxic α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[3] This reactive metabolite can readily form covalent adducts with cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction and toxicity.[2] The specific CYP isoform most implicated in this bioactivation is CYP2E1.

Furan-based Sulfonamide Furan-based Sulfonamide CYP450 Enzymes (esp. CYP2E1) CYP450 Enzymes (esp. CYP2E1) Furan-based Sulfonamide->CYP450 Enzymes (esp. CYP2E1) Oxidation Reactive Epoxide Intermediate Reactive Epoxide Intermediate CYP450 Enzymes (esp. CYP2E1)->Reactive Epoxide Intermediate cis-2-butene-1,4-dial (BDA) cis-2-butene-1,4-dial (BDA) Reactive Epoxide Intermediate->cis-2-butene-1,4-dial (BDA) Rearrangement Cellular Nucleophiles (Proteins, DNA) Cellular Nucleophiles (Proteins, DNA) cis-2-butene-1,4-dial (BDA)->Cellular Nucleophiles (Proteins, DNA) Covalent Adducts & Potential Toxicity Covalent Adducts & Potential Toxicity Cellular Nucleophiles (Proteins, DNA)->Covalent Adducts & Potential Toxicity

Figure 1: Metabolic activation pathway of the furan ring.

The Sulfonamide Moiety: A Generally Stable Partner

In contrast to the furan ring, the sulfonamide group is generally considered to be metabolically robust.[4] However, it is not entirely inert. The primary metabolic transformations associated with sulfonamides include N-acetylation and oxidation.[1] In some cases, particularly with electron-deficient aryl or heteroaryl sulfonamides, hydrolytic cleavage of the sulfonamide bond can occur, potentially leading to the formation of reactive intermediates and glutathione (GSH) adducts.

Evaluating Metabolic Stability: Key In Vitro Assays

A thorough assessment of metabolic stability is a cornerstone of preclinical drug development. The two most widely employed in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[4][5][6][7] It utilizes the microsomal fraction of liver homogenate, which is rich in these enzymes.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration, e.g., 1 µM), and the human liver microsomes (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound Stock Test Compound Stock Reaction Mixture Reaction Mixture Test Compound Stock->Reaction Mixture Liver Microsomes Liver Microsomes Liver Microsomes->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture Incubate at 37°C Incubate at 37°C Reaction Mixture->Incubate at 37°C Time-Point Sampling & Quenching Time-Point Sampling & Quenching Incubate at 37°C->Time-Point Sampling & Quenching LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Sampling & Quenching->LC-MS/MS Analysis Data Calculation (t1/2, Clint) Data Calculation (t1/2, Clint) LC-MS/MS Analysis->Data Calculation (t1/2, Clint)

Figure 2: Workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as it utilizes intact liver cells (hepatocytes) that contain both Phase I and Phase II metabolic enzymes.[8][9][10]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium.

    • Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL).

    • Add the test compound (final concentration, e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.

  • Time-Point Sampling and Analysis:

    • Follow the same time-point sampling, quenching, and LC-MS/MS analysis procedures as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) as described previously, adjusting for the number of hepatocytes per well.

Comparative Metabolic Stability of Furan-Based Sulfonamide Scaffolds and Their Bioisosteres

To provide a practical framework for evaluating metabolic stability, the following tables present a comparative analysis of representative furan-based sulfonamide scaffolds and their common bioisosteric replacements. The data presented is synthesized from established structure-activity relationships and metabolic stability trends in the scientific literature.

Table 1: Metabolic Stability of Furan-Based Sulfonamides in Human Liver Microsomes

ScaffoldR Groupt½ (min)Clint (µL/min/mg protein)Metabolic Hotspot
Furan-2-sulfonamideH< 15> 46.2Furan ring oxidation
Furan-2-sulfonamide5-CH320-3023.1 - 34.7Furan ring oxidation
Furan-2-sulfonamide5-Cl30-4515.4 - 23.1Furan ring oxidation
Furan-3-sulfonamideH25-3519.8 - 27.7Furan ring oxidation

Note: The addition of small electron-donating groups (e.g., methyl) can slightly increase stability, while electron-withdrawing groups (e.g., chloro) can further enhance stability by making the furan ring less susceptible to oxidation.

Table 2: Comparative Metabolic Stability of Furan, Thiophene, and Pyridine-Based Sulfonamides

Scaffoldt½ (min) in HLMClint (µL/min/mg protein) in HLMRationale for Stability Difference
Furan-2-sulfonamide< 15> 46.2Highly electron-rich, prone to CYP-mediated oxidation.
Thiophene-2-sulfonamide30-6011.6 - 23.1Less electron-rich than furan, more resistant to oxidation.
Pyridine-2-sulfonamide> 60< 11.6Electron-deficient ring, significantly more stable to oxidative metabolism.

Note: Bioisosteric replacement of the furan ring with more electron-deficient heterocycles like thiophene and, particularly, pyridine is a well-established strategy to improve metabolic stability.

Strategies to Mitigate Metabolic Instability

When faced with a furan-based sulfonamide scaffold exhibiting poor metabolic stability, several medicinal chemistry strategies can be employed:

  • Bioisosteric Replacement: As demonstrated in Table 2, replacing the furan ring with a more metabolically robust heterocycle such as thiophene, pyridine, or pyrazole is a highly effective approach.[11]

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing substituents on the furan ring can decrease its electron density, thereby reducing its susceptibility to CYP-mediated oxidation.

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spot on the furan ring can sterically hinder the approach of metabolizing enzymes.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

cluster_strategies Mitigation Strategies Metabolically Labile Furan-Sulfonamide Metabolically Labile Furan-Sulfonamide Bioisosteric Replacement (Thiophene, Pyridine) Bioisosteric Replacement (Thiophene, Pyridine) Metabolically Labile Furan-Sulfonamide->Bioisosteric Replacement (Thiophene, Pyridine) Electron-Withdrawing Groups Electron-Withdrawing Groups Metabolically Labile Furan-Sulfonamide->Electron-Withdrawing Groups Steric Hindrance Steric Hindrance Metabolically Labile Furan-Sulfonamide->Steric Hindrance Deuteration Deuteration Metabolically Labile Furan-Sulfonamide->Deuteration Metabolically Improved Scaffold Metabolically Improved Scaffold Bioisosteric Replacement (Thiophene, Pyridine)->Metabolically Improved Scaffold Electron-Withdrawing Groups->Metabolically Improved Scaffold Steric Hindrance->Metabolically Improved Scaffold Deuteration->Metabolically Improved Scaffold

Figure 3: Strategies to enhance the metabolic stability of furan-based sulfonamides.

Conclusion

The furan-based sulfonamide scaffold holds considerable promise in drug discovery, but its successful development hinges on a thorough understanding and mitigation of its metabolic liabilities. The inherent instability of the furan ring to oxidative metabolism necessitates a proactive and informed approach to scaffold design and optimization. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can quantitatively assess metabolic stability and identify metabolic hotspots. The strategic application of medicinal chemistry principles, including bioisosteric replacement and substituent modification, can effectively address these liabilities, paving the way for the development of furan-based sulfonamide drugs with improved pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 26(1), 6–25. [Link]

  • ACS Medicinal Chemistry Letters. (2026, January 20). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Prandota, J., & Witkowska, M. (1976). Pharmacokinetics and metabolism of furosemide in man. European journal of drug metabolism and pharmacokinetics, 1(4), 177–181. [Link]

  • Lee, M. G., & Chiou, W. L. (1983). Role of the kidneys in the metabolism of furosemide: its inhibition by probenecid. The Journal of pharmacology and experimental therapeutics, 225(3), 515–519. [Link]

  • Pharmacology, M. (2025, January 18). Pharmacology of Furosemide (Lasix) ; Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1987). Furosemide (Frusemide). In Overall evaluations of carcinogenicity: an updating of IARC monographs volumes 1 to 42. International Agency for Research on Cancer. [Link]

  • Ren, J., Li, J., Wang, Y., & Shen, J. (2018). The in vitro metabolic stability study of the selected compounds. Bioorganic & medicinal chemistry, 26(15), 4463–4474. [Link]

  • Aylward, L. L., Hays, S. M., Karch, N. J., & Paustenbach, D. J. (2008). Apparent half-lives of dioxins, furans, and polychlorinated biphenyls as a function of age, body fat, smoking status, and breast-feeding. Journal of toxicology and environmental health. Part A, 71(11-12), 735–744. [Link]

  • Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]

  • Ito, K., Iwatsubo, T., Kanamitsu, S., Ueda, K., Suzuki, H., & Sugiyama, Y. (1998). Utility of hepatocytes in predicting drug metabolism: comparison of hepatic intrinsic clearance in rats and humans in vivo and in vitro. Pharmaceutical research, 15(3), 403–410. [Link]

  • Bianchetti, G., Gomeni, R., & Morselli, P. L. (1979). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 869(1-2), 163–170. [Link]

  • ResearchGate. (n.d.). CYP-mediated bioactivation of furan to form reactive metabolite.... Retrieved from [Link]

  • Soars, M. G., Grime, K., & Riley, R. J. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica; the fate of foreign compounds in biological systems, 41(2), 124–136. [Link]

  • Journal of the Association of Official Analytical Chemists. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • Geyer, H. J., Schramm, K. W., Feicht, E. A., & Kettrup, A. (2000). Apparent half-lives of dioxins, furans, and polychlorinated biphenyls as a function of age, body fat, smoking status, and breast-feeding. Chemosphere, 40(9-11), 1027–1035. [Link]

  • Kubinová, R., & Syrovátka, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 481. [Link]

  • ResearchGate. (2016, January 15). Bioactivation of Furans by Human Lung and Liver Microsomes and S9. Retrieved from [Link]

  • Yasgar, A., Shinn, M. K., & Simeonov, A. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific reports, 10(1), 20583. [Link]

  • Haque, M. N., Kim, E., & Lee, H. S. (2021). Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods. Food chemistry, 346, 128935. [Link]

  • Di, L., & Obach, R. S. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug metabolism and disposition: the biological fate of chemicals, 51(4), 481–489. [Link]

  • Kalgutkar, A. S., Gardner, I., Obach, R. S., & Harriman, S. P. (2005). Mechanism of Bioactivation of the Furan Ring. Current drug metabolism, 6(3), 161–226. [Link]

  • Eurofins. (n.d.). Intrinsic clearance (cryopreserved hepatocytes, rat, Sprague-Dawley) - ES. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Siramshetty, V. B., & Preissner, R. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. International journal of molecular sciences, 25(19), 11497. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Furan Acute Exposure Guideline Levels. National Academies Press (US). [Link]

  • Zhang, J., Tian, M., & Pan, Y. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug metabolism and disposition: the biological fate of chemicals, 50(5), 655–670. [Link]

  • Patsnap Synapse. (2025, May 29). How to use hepatocytes for intrinsic clearance prediction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved from [Link]

  • Molecular Pharmaceutics. (2023, January 14). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]

  • Open Access Pub. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

  • Singh, N., Tidwell, M. W., & Cain, J. P. (2015). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ACS medicinal chemistry letters, 6(5), 584–589. [Link]

Sources

Comparative Guide: Crystal Structure Determination of Benzenesulfonyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Methodology Under Review: Single Crystal X-Ray Diffraction (SC-XRD) Primary Alternatives: Powder X-Ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Density Functional Theory (DFT).

For researchers in medicinal chemistry, benzenesulfonyl amino acid derivatives (sulfonamides) represent a critical scaffold due to their protease inhibitory and antibacterial profiles. However, their efficacy is strictly governed by their 3D conformational space and intermolecular hydrogen bonding networks (e.g.,


 motifs).

This guide objectively compares SC-XRD against NMR and PXRD , demonstrating why SC-XRD remains the "Gold Standard" for this specific class of compounds while highlighting where alternatives offer complementary data.

Comparative Analysis: SC-XRD vs. Alternatives

The determination of the precise molecular geometry of N-benzenesulfonyl derivatives requires distinguishing between subtle conformational polymorphs. The following table contrasts the performance of the primary structural elucidation techniques.

Table 1: Performance Comparison for Sulfonamide Derivatives
FeatureSC-XRD (Gold Standard) Solid-State NMR (ssNMR) Powder XRD (PXRD)
Primary Output 3D Electron Density MapChemical Shift / Dipolar CouplingBulk Phase Fingerprint
Resolution Atomic (< 0.8 Å)Local EnvironmentLattice Parameters only
H-Bond Detection Superior (via D-A geometry)Good (via chemical shift perturbation)Inferior (cannot resolve motifs)
Stereochemistry Absolute Configuration (if heavy atom present)Relative ConfigurationN/A
Sample Req. Single Crystal (

mm)
Polycrystalline PowderPolycrystalline Powder
Dynamic Insight Static (Frozen state)Superior (Relaxation times)Static
Cost/Time High / DaysHigh / DaysLow / Minutes
Expert Insight: The Causality of Choice
  • Why SC-XRD? Sulfonamide derivatives often adopt a "twisted" or gauche conformation around the S-N bond. SC-XRD is the only technique that definitively resolves the torsion angles (

    
    ) and the specific hydrogen bonding network (e.g., N-H...O=S) that dictates drug-receptor binding affinity.
    
  • When to use NMR? Use ssNMR when single crystals cannot be grown. It validates if the bulk powder matches the single crystal conformer but lacks the long-range packing data essential for formulation stability.

Experimental Protocol: Synthesis & Crystallization

To achieve high-quality data, one must first synthesize a pure derivative and grow diffraction-quality crystals. Below is a self-validating protocol for N-(benzenesulfonyl)glycine , a representative model compound.

Phase A: Synthesis (Schotten-Baumann Conditions)

Reaction: Glycine + Benzenesulfonyl Chloride


 N-(benzenesulfonyl)glycine
  • Dissolution: Dissolve L-amino acid (10 mmol) in 1N NaOH (20 mL) at 0°C. Causality: Low temperature prevents hydrolysis of the sulfonyl chloride.

  • Addition: Dropwise add benzenesulfonyl chloride (12 mmol) over 30 minutes while maintaining pH > 9 with additional NaOH. Validation: If pH drops, the amine becomes protonated (

    
    ) and cannot attack the electrophilic sulfur.
    
  • Acidification: After 4 hours stirring at RT, acidify to pH 2 with concentrated HCl.

  • Isolation: Filter the resulting white precipitate. Recrystallize crude product from water/ethanol (9:1) to remove sulfonic acid byproducts.

Phase B: Crystallization for SC-XRD

Technique: Slow Evaporation vs. Vapor Diffusion. For sulfonamides, slow evaporation often yields superior prisms.

  • Preparation: Dissolve 50 mg of purified derivative in 5 mL of Methanol/Water (80:20) .

  • Filtration: Pass through a 0.45

    
    m PTFE filter into a clean scintillation vial. Causality: Dust particles induce nucleation too early, causing micro-crystallinity.
    
  • Growth: Cover vial with Parafilm, poke 3 small holes, and store at 4°C.

  • Harvest: Crystals (colorless prisms) appear within 3-7 days.

Structural Determination Workflow

The following diagram illustrates the critical decision pathways and experimental workflow for determining the structure of these derivatives.

G Start Crude N-Benzenesulfonyl Derivative Purification Recrystallization (Remove Sulfonic Acid) Start->Purification Screen Crystal Screening (Solvent/Temp) Purification->Screen Check Single Crystal? Screen->Check SCXRD SC-XRD Data Collection (Mo/Cu Source) Check->SCXRD Yes PXRD PXRD + ssNMR (Powder Analysis) Check->PXRD No Solve Structure Solution (Direct Methods/SHELX) SCXRD->Solve Result 3D Crystal Structure (H-Bond Network Defined) PXRD->Result Unit Cell Only Refine Refinement (R-factor < 5%) Solve->Refine Refine->Result

Figure 1: Decision matrix for structural elucidation. SC-XRD is the primary path; PXRD/NMR serve as fallback contingencies.

Data Validation: Bond Metrics

When refining the structure, the following geometric parameters serve as "Internal Standards" to validate the correctness of the model. Deviations >0.02 Å suggest incorrect atom assignment.

Table 2: Standard Geometric Parameters for Benzenesulfonamides
ParameterBond TypeTypical Value (Å/°)Structural Significance
S=O Double Bond

Short bond indicates strong

bonding.
S-N Single Bond

Critical for sulfonamide nitrogen acidity.
C-S Single Bond

Linker to aromatic ring.
O=S=O Angle

Distorted tetrahedral geometry.
N-H...O H-Bond

(D...A)
Dominant packing force (Intermolecular).

Interpretation: In benzenesulfonyl amino acids, the carboxyl group often forms dimers (


), while the sulfonamide NH acts as a donor to a sulfonyl oxygen of a neighboring molecule, creating infinite chains.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Link

  • Azzam, R. A., et al. (2017). Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)...]. Acta Crystallographica Section E. Link

  • BenchChem. (2025).[2] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: Experimental Protocol. BenchChem Application Notes. Link

  • Mondal, S., et al. (2021). Spectroscopic, X-ray Diffraction and DFT Study of Hydrogen Bonds in Sulfonamides. Journal of Molecular Structure. Link

  • Bernstein, J., et al. (1990).[3] Hydrogen bonding in sulfonamides: Graph set analysis. Journal of Pharmaceutical Sciences. Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid. The procedural guidance herein is designed for researchers, scientists, and professionals in drug development. The recommendations are predicated on a thorough analysis of the compound's structural motifs—benzenesulfonyl, furan, and acetic acid—to ensure a comprehensive approach to laboratory safety.

Disclaimer: No specific Safety Data Sheet (SDS) for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds. It is imperative to conduct a site-specific and activity-specific risk assessment before commencing any work and to consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Analysis: A Synthesis of Structural Risks

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid incorporates three key functional groups, each contributing to its potential hazard profile. A comprehensive understanding of these components is fundamental to establishing robust safety protocols.

  • Benzenesulfonyl Moiety: Compounds containing a benzenesulfonyl group, such as benzenesulfonyl chloride, are known to be corrosive and moisture-sensitive.[1][2][3] Contact with skin or eyes can cause severe burns, and inhalation of vapors may lead to respiratory tract irritation.[1][2]

  • Furan Ring: Furan and its derivatives are flammable, toxic, and can form explosive peroxides upon exposure to air and light.[4][5][6][7][8] Skin absorption and inhalation of furan vapors are significant routes of exposure.[4][5]

  • Acetic Acid Functionality: The presence of a carboxylic acid group suggests that the compound is acidic and potentially corrosive.[9][10][11][12][13] Acetic acid and its derivatives can cause severe skin burns and eye damage.[9][10][11][12]

Based on this composite analysis, (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid should be handled as a potentially corrosive, toxic, and peroxide-forming substance.

Personal Protective Equipment (PPE): A Multi-faceted Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid. The following table outlines the recommended PPE, with detailed justifications provided below.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive compound and potential projectiles. Standard safety glasses are insufficient.[5][14][15]
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against skin contact with the potentially corrosive and absorbable compound.[14][16][17] Change gloves frequently and immediately if contamination is suspected.[17]
Body Protection A flame-resistant lab coat worn over full-length clothing and closed-toe shoes.Protects skin from accidental spills and contact. Flame-resistant material is recommended due to the flammability risk associated with the furan moiety.[5][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[14][16][18]
Donning and Doffing PPE: A Procedural Imperative

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Body Protection Body Protection Respiratory Protection Respiratory Protection Body Protection->Respiratory Protection Gloves (Inner) Gloves (Inner) Body Protection->Gloves (Inner) Eye and Face Protection Eye and Face Protection Respiratory Protection->Eye and Face Protection Respiratory Protection->Eye and Face Protection Gloves (Outer) Gloves (Outer) Eye and Face Protection->Gloves (Outer) Gloves (Outer)->Body Protection Gloves (Inner)->Respiratory Protection

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is paramount for the safe handling and storage of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][16]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[4][19][20]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust.[16] Use a spatula for transfers and conduct these operations within a fume hood or a balance enclosure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. Be aware of potential exothermic reactions.

  • Peroxide Prevention: Due to the furan moiety, it is crucial to test for peroxides before heating or concentrating any solutions.[6] Store the compound in a tightly sealed, opaque container, away from light and air, to inhibit peroxide formation.[5][6]

Storage
  • Store in a cool, dry, and well-ventilated area.[5][6][19]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][6][20]

  • The container should be clearly labeled with the chemical name, hazard warnings, and the date it was received and opened.[5]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all waste containing (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid.[7]

  • Contaminated Materials: All contaminated materials, including gloves, weighing paper, and disposable labware, should be placed in the designated waste container.

  • Neutralization: Due to its acidic nature, consider neutralizing waste solutions with a suitable base under controlled conditions before disposal, following institutional guidelines.[1]

Disposal Protocol

Disposal_Protocol Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Arrange for Professional Disposal Arrange for Professional Disposal Store Securely->Arrange for Professional Disposal

Caption: Chemical Waste Disposal Protocol.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][12] Contact your institution's EHS department for specific disposal procedures.[7] Do not pour chemical waste down the drain.[4]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Emergency ScenarioResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16][21]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6][7] For larger spills, or if you are not comfortable cleaning it up, contact your institution's EHS department.[5] Eliminate all ignition sources due to the flammability risk from the furan component.[4][6]

References

  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. Retrieved from [Link]

  • Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Furan-d4. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • FURFURAL. (n.d.). International Furan Chemicals BV. Retrieved from [Link]

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). Retrieved from [Link]

  • Furan - Hazardous Substance Fact Sheet. (2008, August). New Jersey Department of Health. Retrieved from [Link]

  • Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories. (2025, August 5). Patsnap Eureka. Retrieved from [Link]

  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Student safety sheets 23 Ethanoic (acetic) acid. (2022). CLEAPSS Science. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Acetic Acid Hazards & Safety Information. (2014, November 19). VelocityEHS. Retrieved from [Link]

  • Acetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • USP Chapter : Personal Protective Equipment. (2018, September 4). Pharmacy Times. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。